N-(4-(2,2-Dicyanovinyl)phenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2,2-dicyanoethenyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c1-9(16)15-12-4-2-10(3-5-12)6-11(7-13)8-14/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJOIOGUBRECCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180716 | |
| Record name | Acetanilide, 4'-(2,2-dicyanovinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26088-79-9 | |
| Record name | N-[4-(2,2-Dicyanoethenyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26088-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetanilide, 4'-(2,2-dicyanovinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026088799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 26088-79-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56077 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 4'-(2,2-dicyanovinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Photophysical Properties of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
N-(4-(2,2-Dicyanovinyl)phenyl)acetamide belongs to the class of donor-π-acceptor (D-π-A) molecules, which are of significant interest in various fields, including materials science and biomedical imaging, due to their unique photophysical properties. These properties are governed by an intramolecular charge transfer (ICT) from the electron-donating acetamido group to the electron-accepting dicyanovinyl group through the phenyl π-bridge. This ICT character typically results in high sensitivity of their absorption and emission spectra to the surrounding environment, making them valuable as fluorescent probes.
Expected Photophysical Properties
Based on the analysis of related dicyanovinyl compounds, the photophysical properties of this compound are expected to be as follows:
-
Solvatochromism: The absorption and particularly the fluorescence emission spectra are anticipated to exhibit a significant bathochromic (red) shift with increasing solvent polarity. This is a hallmark of D-π-A systems with a pronounced ICT character.
-
Intramolecular Charge Transfer (ICT): The lowest energy absorption band will correspond to the S0 → S1 transition with a strong ICT character. Upon excitation, the molecule is expected to relax to a highly polar excited state.
-
Fluorescence: The compound is expected to be fluorescent, with the emission wavelength and quantum yield being highly dependent on the solvent environment. In non-polar solvents, high fluorescence quantum yields are expected, while in polar solvents, the yield may decrease due to the stabilization of the non-radiative twisted intramolecular charge transfer (TICT) state.
Data on Structurally Similar Compounds
To provide a quantitative reference, the following table summarizes the photophysical data for representative donor-π-acceptor molecules containing the dicyanovinyl group. It is important to note that these are not data for this compound but for analogous structures.
| Compound/Donor-Acceptor Pair | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| Thiophene-dicyanovinyl | Dichloromethane | 522 | - | - | [1] |
| Carbazole-dicyanostilbene | - | - | - | - | [2] |
| Triphenylamine-dicyanovinylindane | - | - | - | - | [3] |
Data for specific absorption and emission maxima and quantum yields for these examples were not consistently available across the search results, highlighting the need for direct experimental characterization of the target compound.
Experimental Protocols
To fully characterize the photophysical properties of this compound, the following experimental procedures are recommended.
UV-Visible Absorption Spectroscopy
This experiment determines the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε).
Methodology:
-
Sample Preparation: Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade). From the stock solution, prepare a series of dilutions of known concentrations.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the absorption spectra of the solvent (as a blank) and each of the diluted solutions over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Determine the λ_abs from the peak of the absorption spectrum. The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Steady-State Fluorescence Spectroscopy
This experiment determines the wavelengths of maximum emission (λ_em) and the fluorescence quantum yield (Φ_F).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in the solvent of interest with an absorbance at the excitation wavelength typically below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Record the emission spectrum by exciting the sample at its λ_abs.
-
Quantum Yield Determination (Relative Method):
-
Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region as the sample.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φ_F,sample) is calculated using the following equation: Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.
-
Time-Resolved Fluorescence Spectroscopy
This experiment determines the fluorescence lifetime (τ_f) of the excited state.
Methodology:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.
-
Measurement: Excite the sample with a pulsed light source (e.g., a picosecond laser) at the λ_abs. The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.
-
Data Analysis: The fluorescence decay curve is fitted to an exponential function to determine the fluorescence lifetime.
Visualized Workflows
Experimental Workflow for Photophysical Characterization
Caption: General workflow for photophysical characterization.
Quantum Yield Determination Workflow
Caption: Workflow for relative quantum yield determination.
Conclusion
This compound is a promising candidate for applications requiring environmentally sensitive fluorophores. While specific experimental data is pending, this guide provides a robust framework for its photophysical characterization. The presented protocols for absorption, emission, quantum yield, and lifetime measurements will enable researchers to thoroughly investigate the properties of this and other novel D-π-A compounds. The expected solvatochromic behavior and ICT characteristics make it a compelling target for further study in the development of advanced fluorescent probes and materials.
References
An In-depth Technical Guide to N-(4-(2,2-Dicyanovinyl)phenyl)acetamide as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe N-(4-(2,2-Dicyanovinyl)phenyl)acetamide, detailing its core mechanism of action, experimental protocols for its characterization, and a summary of its photophysical properties. This molecule serves as a prime example of a "molecular rotor," a class of fluorescent probes whose emission is highly sensitive to the viscosity of their microenvironment. This property makes them invaluable tools for studying biological processes and for potential applications in drug development, where changes in microviscosity can be indicative of disease states.
Core Mechanism: Twisted Intramolecular Charge Transfer (TICT)
The fluorescence of this compound is governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism. This process involves a photoinduced electron transfer from an electron-donating group to an electron-accepting group within the same molecule, accompanied by a conformational change.
In the case of this compound, the acetamido group acts as the electron donor and the dicyanovinyl group serves as the electron acceptor. Upon excitation with light, the molecule transitions to an excited state. In environments of low viscosity, the dicyanovinyl group can freely rotate relative to the phenyl ring. This rotation leads to the formation of a non-emissive, dark TICT state, and the excited state energy is dissipated primarily through non-radiative pathways, resulting in weak fluorescence.
Conversely, in a viscous environment, the intramolecular rotation of the dicyanovinyl group is hindered. This restriction suppresses the formation of the non-emissive TICT state, forcing the molecule to relax to the ground state via radiative pathways, leading to a significant enhancement in fluorescence intensity. The fluorescence quantum yield and lifetime are therefore directly correlated with the viscosity of the surrounding medium.
Signaling Pathway of this compound Fluorescence
Theoretical and Computational Insights into N-(4-(2,2-Dicyanovinyl)phenyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide. Due to a lack of specific experimental and computational data for this particular molecule in the reviewed literature, this document outlines a framework for its analysis based on established techniques for analogous acetamide derivatives. The guide covers molecular geometry optimization, vibrational analysis, electronic property calculations, and potential nonlinear optical (NLO) properties. Detailed hypothetical protocols for computational studies are provided, alongside structured tables presenting representative data from similar compounds to serve as a benchmark for future research. Visualizations of a proposed computational workflow and the molecular structure are included to facilitate a deeper understanding of the analytical processes involved.
Introduction
This compound is a molecule of interest due to its potential applications in materials science and drug design, stemming from the electron-withdrawing dicyanovinyl group and the electron-donating acetamide group attached to a phenyl ring. This donor-π-acceptor structure suggests the possibility of significant nonlinear optical properties and potential biological activity. A thorough understanding of its structural, electronic, and vibrational properties is crucial for the rational design of novel materials and therapeutics.
This guide synthesizes common theoretical and computational approaches used to characterize similar organic molecules, offering a roadmap for the investigation of this compound.
Molecular Structure and Geometry Optimization
The initial step in the computational analysis of a molecule is the optimization of its geometry to find the most stable conformation (a minimum on the potential energy surface). Density Functional Theory (DFT) is a widely used method for this purpose, often employing the B3LYP functional with a suitable basis set, such as 6-311++G(d,p).
Table 1: Representative Geometric Parameters of Acetamide Derivatives (Hypothetical for the title compound)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=O | 1.23 | - | - |
| C-N (amide) | 1.36 | - | - |
| C-C (phenyl) | 1.39 - 1.41 | 119 - 121 | - |
| C-N-C (amide-phenyl) | - | 125 | - |
| O=C-N-C | - | - | ~180 (trans) |
| C=C (vinyl) | 1.34 | - | - |
| C-C≡N | 1.44 | - | - |
| C≡N | 1.16 | - | - |
Note: The data in this table are representative values for similar functional groups and should be computationally verified for this compound.
Vibrational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Computational frequency analysis based on the optimized geometry can aid in the assignment of experimental vibrational bands.
Table 2: Representative Vibrational Frequencies of Acetamide and Dicyanovinyl Derivatives (Hypothetical for the title compound)
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H stretch | Amide | ~3400 | ~3300 |
| C=O stretch | Amide | ~1700 | ~1670 |
| C≡N stretch | Dicyanovinyl | ~2230 | ~2220 |
| C=C stretch (vinyl) | Dicyanovinyl | ~1600 | ~1590 |
| C-N stretch | Amide | ~1350 | ~1340 |
| Phenyl ring modes | Phenyl | 1400 - 1600 | 1400 - 1600 |
Note: Calculated frequencies are typically scaled to better match experimental values. The data presented are representative and require specific calculations for the title compound.
Electronic Properties
The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are crucial for understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability and can be related to the molecule's optical properties.
Table 3: Representative Electronic Properties of Donor-π-Acceptor Molecules (Hypothetical for the title compound)
| Property | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -5.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.5 to -1.5 |
| HOMO-LUMO Energy Gap | ΔE | 3.0 to 4.0 |
| Ionization Potential | IP | 6.5 to 5.5 |
| Electron Affinity | EA | 2.5 to 1.5 |
| Electronegativity | χ | 4.5 to 3.5 |
| Chemical Hardness | η | 1.5 to 2.0 |
Note: These values are estimations based on similar donor-π-acceptor systems and should be calculated specifically for this compound.
Nonlinear Optical (NLO) Properties
The donor-π-acceptor architecture of this compound suggests potential for significant NLO properties. The first-order hyperpolarizability (β) is a key parameter for second-order NLO materials. Computational methods can be employed to predict these properties.
Table 4: Representative First-Order Hyperpolarizability (Hypothetical for the title compound)
| Component | Value (esu) |
| βx | (Calculated Value) |
| βy | (Calculated Value) |
| βz | (Calculated Value) |
| βtotal | (Calculated Value) |
Note: The magnitude of β is highly dependent on the molecular structure and the computational method used.
Experimental and Computational Protocols
Synthesis (Hypothetical)
A plausible synthetic route for this compound would involve the Knoevenagel condensation of 4-acetamidobenzaldehyde with malononitrile.
Protocol:
-
Dissolve 4-acetamidobenzaldehyde and malononitrile in a suitable solvent such as ethanol or acetonitrile.
-
Add a catalytic amount of a weak base, for example, piperidine or triethylamine.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Spectroscopic Characterization (Hypothetical)
-
FTIR Spectroscopy: Record the FTIR spectrum of the synthesized compound using a KBr pellet or as a thin film on a suitable substrate.
-
NMR Spectroscopy: Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) and record the 1H and 13C NMR spectra.
-
UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or dichloromethane) and record the absorption spectrum.
Computational Methodology
Protocol:
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in a quantum chemistry software package like Gaussian.
-
Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in the subsequent vibrational frequency calculation.
-
-
Electronic Properties Calculation:
-
From the output of the geometry optimization, extract the HOMO and LUMO energies.
-
Calculate other electronic properties such as ionization potential, electron affinity, electronegativity, and chemical hardness.
-
-
NLO Properties Calculation:
-
Perform a polarizability and hyperpolarizability calculation on the optimized geometry using the same level of theory.
-
-
Natural Bond Orbital (NBO) Analysis:
-
Conduct an NBO analysis to investigate charge delocalization and intramolecular interactions.
-
Visualizations
Molecular Structure
Caption: 2D representation of this compound.
Computational Workflow
Caption: A typical workflow for the computational study of a molecule.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational framework for the detailed characterization of this compound. While specific experimental and computational data for this molecule are not yet available in the literature, the methodologies and representative data presented here, based on analogous compounds, provide a solid foundation for future research. The application of these computational techniques will be invaluable in elucidating the structure-property relationships of this promising molecule, thereby guiding its potential applications in materials science and medicinal chemistry. Further experimental validation of the theoretical predictions is highly encouraged to fully realize the potential of this compound.
Unlocking the Luminescent World of Aggregation-Induced Emission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phenomenon of aggregation-induced emission (AIE) has revolutionized the landscape of luminescent materials. Unlike traditional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE luminogens (AIEgens) exhibit enhanced fluorescence intensity in their aggregated state. This unique characteristic has opened up new avenues for innovation in various scientific disciplines, including chemical sensing, bio-imaging, and drug development. This technical guide provides an in-depth exploration of the core principles of AIE, focusing on a comparative analysis of similar AIE-active compounds, detailed experimental protocols, and a visual representation of their mechanisms and applications.
Core Principles of Aggregation-Induced Emission (AIE)
AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation.[1][2] The primary mechanism underpinning AIE is the Restriction of Intramolecular Motion (RIM) .[3][4] In solution, AIEgens possess flexible molecular structures with rotating or vibrating components, which dissipate absorbed energy through non-radiative pathways, resulting in quenched fluorescence.[4][5] However, in the aggregated state, these intramolecular motions are physically constrained, blocking the non-radiative decay channels and promoting the radiative emission of photons, leading to a significant increase in fluorescence quantum yield.[3][5]
Key characteristics of AIEgens include:
-
High solid-state fluorescence quantum yields: AIEgens are highly emissive in the solid or aggregated form.[5][6]
-
Large Stokes shifts: A significant difference between the absorption and emission maxima, which minimizes self-absorption and enhances detection sensitivity.
-
Excellent photostability: AIEgens are often more resistant to photobleaching compared to traditional dyes.[5]
-
Tunable emission: The emission color can be modulated by modifying the molecular structure of the AIEgen.[7]
Comparative Analysis of Similar AIE Compounds
To illustrate the structure-property relationships in AIEgens, this section provides a comparative analysis of photophysical data for derivatives of three common AIE-active cores: tetraphenylethylene (TPE), siloles, and cyanostilbene.
Tetraphenylethylene (TPE) Derivatives
TPE and its derivatives are archetypal AIEgens, known for their ease of synthesis and versatile functionalization.[7][8] The propeller-like shape of TPE prevents strong π-π stacking in the aggregated state, facilitating the AIE effect.[9]
| Compound | Solvent/State | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| TPE-alkyne | THF | - | 582 | 13% | [1] |
| TPE-alkyne | Aggregated State | - | - | Increased | [1] |
| TPE-TCNE | THF | - | ~700 | < 1% | [1] |
| TPE-TCNQ | - | - | No fluorescence | - | [1] |
| TPE-F4-TCNQ | - | - | No fluorescence | - | [1] |
| pTPEP | THF | - | - | Non-emissive | [7] |
| pTPEP | THF/water (90% water) | - | Sky-blue emission | Intense | [7] |
| mTPEP | THF | - | - | Non-emissive | [7] |
| mTPEP | THF/water (90% water) | - | Sky-blue emission | Intense | [7] |
Silole Derivatives
Siloles, five-membered rings containing a silicon atom, were among the first reported AIEgens. Their unique σ-π conjugation contributes to their distinct electronic and photophysical properties.[10]
| Compound | Solvent/State | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| (MesB)2MPPS | Solid State | - | 88% | [10] |
| MFMPS | Non-doped OLED | 544 | - | [10] |
| DMTPS-Sil in dU(600) | Solid State | - | up to ca. 40% | [6] |
Cyanostilbene Derivatives
Cyanostilbene derivatives are a class of AIEgens that often exhibit liquid crystalline properties. The cyano group and the stilbene backbone contribute to their unique photophysical behaviors.[2][11]
| Compound | Solvent/State | Emission Max (λ_em, nm) | Notes | Reference |
| 13-O-4 | THF | 392 | - | [2] |
| 13-O-4 | THF/water (aggregated) | 466 | 72 nm red-shift | [2] |
| 14-N-345 | Film (Room Temp) | 550 | - | [2] |
| 14-N-345 | Film (170 °C) | 530 | Blue-shifted | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of AIE compounds.
Synthesis of a Tetraphenylethylene (TPE) Derivative
This protocol describes a general two-step synthesis for a thiophene-substituted TPE derivative, THTPE, via McMurry coupling followed by a Suzuki cross-coupling reaction.[8]
Step 1: Synthesis of Tetraphenylethylene (TPE)
-
Suspend zinc powder (60.0 mmol) in 50 mL of dry THF in a two-neck round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to -5 °C and add TiCl4 (30.0 mmol) dropwise using a syringe.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Dissolve benzophenone (15.0 mmol) in 20 mL of dry THF and add it to the refluxing mixture.
-
Continue refluxing for an additional 12 hours.
-
After cooling, quench the reaction with 10% aqueous K2CO3 solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using petroleum ether as the eluent to yield TPE.
Step 2: Synthesis of Thiophene-Substituted TPE (THTPE)
-
Combine the synthesized TPE (or a brominated TPE derivative), a thiophene-boronic acid derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent mixture (e.g., toluene, ethanol, and water).
-
Heat the reaction mixture under a nitrogen atmosphere at reflux for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture, and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the final product by column chromatography to obtain THTPE.
Measurement of Absolute Quantum Yield of Powdered AIEgens
This protocol outlines the procedure for measuring the absolute photoluminescence quantum yield (PLQY) of a powdered AIEgen sample using a calibrated fluorescence spectrophotometer with an integrating sphere.[12][13]
-
Instrument Calibration: Collect the integrating sphere correction factors to account for the reflectivity of the sphere's inner surface.
-
Reference Measurement: Measure the spectrum of the excitation light with an empty, closed integrating sphere.
-
Sample Measurement (Indirect Excitation): Place the powdered sample in the integrating sphere, ensuring it is not in the direct path of the excitation beam. Measure the spectrum of the scattered excitation light and the emitted fluorescence.
-
Sample Measurement (Direct Excitation): Place the powdered sample directly in the path of the excitation beam and measure the resulting spectrum.
-
Calculation: Use the instrument's software, which incorporates the correction factors and the measured spectra from the direct and indirect excitation measurements, to calculate the absolute quantum yield. The software will also typically calculate chromaticity coordinates from the emission data.
AIEgen-Based Cellular Imaging Workflow
This protocol describes a general workflow for wash-free cellular imaging using a water-soluble AIEgen probe.[14][15]
-
Cell Culture: Seed the cells of interest (e.g., HeLa cells) in a suitable culture vessel (e.g., glass-bottom dish) and culture for 24 hours to allow for attachment.
-
Probe Preparation: Prepare a stock solution of the water-soluble AIEgen in a suitable solvent (e.g., DMSO) and then dilute it to the desired final concentration (e.g., 500 nM) in the cell culture medium.
-
Cell Staining: Add the AIEgen solution directly to the cell culture. For rapid staining, the culture can be gently shaken for a few seconds. For longer incubation, place the cells back in the incubator for the desired time (e.g., 10 minutes to 6 hours).
-
Imaging (Wash-Free): Directly image the stained cells using a confocal laser scanning microscope without any washing steps. Set the excitation and emission wavelengths appropriate for the specific AIEgen.
-
(Optional) Co-localization Study: To determine the subcellular localization of the AIEgen, co-stain the cells with a commercially available organelle-specific tracker (e.g., MitoTracker for mitochondria) following the manufacturer's protocol. Acquire images in separate channels and analyze the overlap of the fluorescence signals.
Visualizing AIE Mechanisms and Applications
Graphviz diagrams are provided below to illustrate key concepts and workflows related to AIE.
Caption: The core mechanism of Aggregation-Induced Emission (AIE).
Caption: Workflow for an AIE-based "turn-on" biosensor for enzyme detection.
Caption: A logical workflow for AIEgen-based theranostics.
Conclusion and Future Outlook
The field of aggregation-induced emission continues to expand rapidly, with ongoing research focused on the development of novel AIEgens with enhanced properties, such as near-infrared (NIR) emission for deeper tissue penetration in bio-imaging and improved quantum yields for brighter and more sensitive probes.[13][16] The rational design of AIE molecules, guided by a deeper understanding of their structure-property relationships, will undoubtedly lead to the creation of next-generation materials for advanced applications in diagnostics, therapeutics, and materials science.[17] The unique "light-up" nature of AIEgens in complex biological environments makes them particularly promising for the development of highly specific and sensitive biosensors and for real-time monitoring of biological processes.[18][19] As our ability to precisely control the aggregation behavior and photophysical properties of these molecules improves, the potential applications of AIE will continue to grow, offering innovative solutions to challenges in a wide range of scientific and technological fields.
References
- 1. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tetraphenylethene 9,10-Diphenylanthracene Derivatives - Synthesis and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistryjournal.net [chemistryjournal.net]
- 5. researchgate.net [researchgate.net]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aggregation-induced Emission Luminogens for Non-doped Organic Light-emitting Diodes [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rational design of a water-soluble NIR AIEgen, and its application in ultrafast wash-free cellular imaging and photodynamic cancer cell ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Bioimaging Story of AIEgens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural and process controls of AIEgens for NIR-II theranostics - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02911D [pubs.rsc.org]
- 17. Principles of Aggregation‐Induced Emission: Design of Deactivation Pathways for Advanced AIEgens and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biosensors for the Detection of Enzymes Based on Aggregation-Induced Emission - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AIEgens for biological process monitoring and disease theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(4-(2,2-Dicyanovinyl)phenyl)acetamide CAS number and chemical identifiers
Disclaimer: Extensive searches for the specific compound N-(4-(2,2-Dicyanovinyl)phenyl)acetamide did not yield a registered CAS number or other unique chemical identifiers in publicly available chemical databases. Furthermore, no published experimental protocols or biological data for this exact molecule could be located. This suggests that it is not a commonly synthesized or studied compound.
This guide, therefore, provides information on the synthesis of this molecule based on established chemical reactions, specifically the Knoevenagel condensation. The provided data and protocols are based on analogous reactions and should be considered a theoretical framework for its synthesis and study.
Proposed Synthesis and Chemical Identifiers of Precursors
The most direct synthetic route to this compound is the Knoevenagel condensation of 4-acetamidobenzaldehyde with malononitrile. The chemical identifiers for these precursors are well-established.
| Identifier | 4-Acetamidobenzaldehyde | Malononitrile |
| CAS Number | 122-85-0 | 109-77-3 |
| IUPAC Name | N-(4-formylphenyl)acetamide | Propanedinitrile |
| Chemical Formula | C₉H₉NO₂ | C₃H₂N₂ |
| Molecular Weight | 163.17 g/mol | 66.06 g/mol |
| PubChem CID | 8519 | 8010 |
| SMILES | CC(=O)NC1=CC=C(C=C1)C=O | C(C#N)C#N |
Proposed Experimental Protocol: Synthesis of this compound
The following is a generalized protocol for the Knoevenagel condensation to synthesize the target compound. Reaction conditions may require optimization.
Materials:
-
4-Acetamidobenzaldehyde
-
Malononitrile
-
Ethanol (or other suitable solvent like acetonitrile)
-
Basic catalyst (e.g., piperidine, triethylamine, or sodium acetate)
-
Glacial acetic acid (for neutralization, if needed)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-acetamidobenzaldehyde in a suitable volume of ethanol.
-
Add 1 to 1.2 equivalents of malononitrile to the solution.
-
Add a catalytic amount of a basic catalyst (e.g., a few drops of piperidine).
-
The reaction mixture is then stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution.
-
If the product precipitates, it can be collected by filtration, washed with cold ethanol or water, and dried.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting solid can then be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the purified this compound.
Visualized Experimental Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Methodological & Application
Application Notes and Protocols: N-(4-(2,2-Dicyanovinyl)phenyl)acetamide as a Potential Fluorophore for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction: The Potential of a Push-Pull Fluorophore
N-(4-(2,2-Dicyanovinyl)phenyl)acetamide is a molecule with a classic "push-pull" architecture. The acetamide group (-NHCOCH₃) acts as an electron-donating group (the "push"), while the dicyanovinyl group (-CH=C(CN)₂) is a strong electron-withdrawing group (the "pull"). This electronic arrangement often results in compounds with interesting photophysical properties, including fluorescence and sensitivity to the local environment, making them promising candidates for fluorescent probes in microscopy.
Molecules with this push-pull system frequently exhibit intramolecular charge transfer (ICT) upon excitation, where the electron density shifts from the donor to the acceptor. The energy of this ICT state, and consequently the emission wavelength, can be highly sensitive to the polarity of the surrounding solvent, a phenomenon known as solvatochromism. This property can be exploited to probe the microenvironment within live cells.
Potential Applications in Fluorescence Microscopy
Based on its structure, this compound could potentially be developed for the following applications:
-
Solvatochromic Probe for Cellular Microenvironments: The potential solvatochromic nature of this dye could be used to map variations in polarity within different cellular compartments. For instance, the lipid-rich environment of membranes would be expected to yield a different fluorescence emission compared to the aqueous cytoplasm.
-
General Cellular Staining: Depending on its membrane permeability and binding affinities, this compound might serve as a general stain for the cytoplasm, nucleus, or other organelles.
-
Viscosity Sensor: The dicyanovinyl rotor is known to exhibit viscosity-sensitive fluorescence. The rotation of the dicyanovinyl group can be hindered in viscous environments, leading to an increase in fluorescence quantum yield. This could be applied to study changes in intracellular viscosity.
-
Component for Targeted Probes: The core structure could be chemically modified to incorporate targeting moieties for specific organelles or biomolecules, transforming it into a specific fluorescent probe.
Predicted Photophysical Properties
The following table summarizes the predicted photophysical properties of this compound based on data from structurally similar dicyanovinyl dyes. These are estimated values and require experimental verification.
| Property | Predicted Value Range | Notes |
| Absorption Maximum (λₐₙₛ) | 400 - 450 nm | Expected to be in the blue to green region of the spectrum. The exact wavelength will be solvent-dependent. |
| Emission Maximum (λₑₘ) | 480 - 600 nm | A significant Stokes shift is anticipated due to the ICT character. A pronounced red shift is expected in more polar solvents (positive solvatochromism).[1] |
| Molar Extinction Coeff. (ε) | 20,000 - 40,000 M⁻¹cm⁻¹ | Typical for charge-transfer dyes. |
| Quantum Yield (Φ) | 0.05 - 0.5 | Highly dependent on the solvent and local environment. Expected to be higher in non-polar and viscous media. |
| Fluorescence Lifetime (τ) | 1 - 5 ns | Typical for small organic fluorophores. |
Experimental Protocols
The following are detailed, albeit hypothetical, protocols for a researcher to synthesize, characterize, and apply this compound in fluorescence microscopy.
Protocol 1: Synthesis of this compound
This proposed synthesis is a two-step process involving the formylation of N-(4-acetylphenyl)acetamide followed by a Knoevenagel condensation with malononitrile.
Materials:
-
N-(4-acetylphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Malononitrile
-
Piperidine
-
Ethanol
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier-Haack Formylation:
-
In a round-bottom flask, cool DMF on an ice bath.
-
Slowly add POCl₃ dropwise with stirring.
-
Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve N-(4-acetylphenyl)acetamide in DMF and add it to the Vilsmeier reagent.
-
Heat the reaction mixture at 60-70°C for several hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to obtain 4-formyl-N-phenylacetamide.
-
-
Knoevenagel Condensation:
-
Dissolve 4-formyl-N-phenylacetamide and malononitrile in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
If a precipitate forms, filter and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution and purify the residue by silica gel column chromatography.
-
Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Photophysical Characterization
Objective: To determine the absorption, emission, quantum yield, and solvatochromic properties of the synthesized compound.
Materials:
-
Synthesized this compound
-
A series of solvents of varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, acetonitrile, water)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quinine sulfate in 0.1 M H₂SO₄ (as a quantum yield standard)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in a high-purity solvent like acetonitrile.
-
Absorption Spectra:
-
Prepare dilute solutions (e.g., 10 µM) in each of the selected solvents.
-
Record the absorption spectrum for each solution to determine the absorption maximum (λₐₙₛ).
-
-
Emission Spectra:
-
Using the same solutions, excite the sample at its λₐₙₛ.
-
Record the emission spectrum to determine the emission maximum (λₑₘ).
-
-
Quantum Yield Determination:
-
Prepare a series of solutions of the compound and the quinine sulfate standard with absorbances less than 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.
-
Calculate the quantum yield using the following equation: Φₓ = Φₛₜ * (Iₓ / Iₛₜ) * (Aₛₜ / Aₓ) * (nₓ² / nₛₜ²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, n is the refractive index of the solvent, and the subscripts x and st refer to the sample and the standard, respectively.
-
-
Solvatochromism Analysis:
-
Plot the Stokes shift (in cm⁻¹) against the solvent polarity function (e.g., Lippert-Mataga plot) to analyze the solvatochromic behavior.
-
Protocol 3: Cellular Imaging
Objective: To assess the cell permeability, cytotoxicity, and intracellular localization of the compound.
Materials:
-
This compound stock solution in DMSO
-
Cell line (e.g., HeLa, A549, or a cell line relevant to the researcher's field)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Hoechst 33342 (for nuclear counterstaining)
-
MitoTracker Red CMXRos (for mitochondrial counterstaining, if needed)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate the cells on glass-bottom dishes or coverslips and grow to 50-70% confluency.
-
Staining:
-
Prepare a working solution of the compound in pre-warmed complete culture medium (e.g., 1-10 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium.
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with Hoechst 33342 and/or other organelle-specific dyes according to the manufacturer's protocols.
-
-
Imaging:
-
Mount the coverslips or place the dish on the microscope stage.
-
Image the cells using appropriate excitation and emission filters based on the photophysical characterization.
-
Acquire images in brightfield and fluorescence channels.
-
-
Cytotoxicity Assay (Recommended):
-
Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for the compound.
-
Visualizations
Signaling Pathway and Logic Diagrams
// Nodes Start [label="Start: Synthesized Compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; PrepareStock [label="Prepare Stock Solution\n(1 mM in DMSO)", fillcolor="#FBBC05", fontcolor="#202124"]; CultureCells [label="Culture Cells on\nGlass-Bottom Dish", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PrepareStaining [label="Prepare Staining Solution\n(1-10 µM in Medium)", fillcolor="#FBBC05", fontcolor="#202124"]; Stain [label="Incubate Cells with Stain\n(15-60 min at 37°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash [label="Wash Cells with PBS", fillcolor="#FBBC05", fontcolor="#202124"]; Counterstain [label="Optional: Counterstain\n(e.g., Hoechst for Nucleus)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Image [label="Fluorescence Microscopy", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Images\n(Localization, Intensity)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> PrepareStock; PrepareStock -> PrepareStaining; CultureCells -> Stain; PrepareStaining -> Stain; Stain -> Wash; Wash -> Counterstain; Wash -> Image [label="No Counterstain"]; Counterstain -> Image; Image -> Analyze; } .dot Caption: Experimental workflow for cellular imaging.
References
Application Notes and Protocols: Synthesis of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide
Abstract
This document provides a detailed protocol for the synthesis of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide. The synthesis is achieved through a Knoevenagel condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] The precursors for this synthesis are 4-acetamidobenzaldehyde and malononitrile. The reaction is typically catalyzed by a weak base, such as piperidine, and carried out in an alcohol solvent like ethanol. This method is efficient and yields the desired product, which precipitates from the reaction mixture upon cooling. The protocol described herein is suitable for researchers in organic synthesis, materials science, and drug development.
Reaction Scheme
The synthesis proceeds via the Knoevenagel condensation of an aromatic aldehyde (4-acetamidobenzaldehyde) with an active methylene compound (malononitrile).[2] The reaction is catalyzed by a basic catalyst, piperidine, which facilitates the deprotonation of malononitrile.
Reaction: 4-Acetamidobenzaldehyde + Malononitrile → this compound + Water
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the synthesis.
Materials and Reagents
The following table summarizes the required reagents and their properties.
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| 4-Acetamidobenzaldehyde | C₉H₉NO₂ | 163.17 | 10 | 1.63 g |
| Malononitrile | C₃H₂N₂ | 66.06 | 10 | 0.66 g |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 30 mL |
| Piperidine | C₅H₁₁N | 85.15 | Catalytic | ~0.2 mL |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Büchner funnel and filter flask
-
Vacuum source
-
Beakers and graduated cylinders
-
Melting point apparatus
-
Spectroscopic instruments (NMR, IR) for characterization
Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 4-acetamidobenzaldehyde (1.63 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask. Stir the mixture at room temperature to dissolve the solids.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.2 mL) using a pipette.[3]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A yellow solid should begin to precipitate.
-
Crystallization: To maximize product recovery, place the flask in an ice bath for 30 minutes to complete the crystallization process.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with two portions of cold ethanol (5-10 mL each) to remove any unreacted starting materials and catalyst.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: Determine the yield, melting point, and characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Data Presentation
The following table summarizes the expected quantitative data for this synthesis.
| Parameter | Value |
| Theoretical Yield (g) | 2.11 g |
| Actual Yield (g) | To be determined experimentally |
| Percent Yield (%) | To be calculated |
| Appearance | Yellow solid/crystals |
| Melting Point (°C) | To be determined experimentally |
Visualized Experimental Workflow
The following diagram illustrates the step-by-step workflow of the synthesis protocol.
Caption: A workflow diagram illustrating the key stages of the synthesis.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Malononitrile is toxic and should be handled with care. Avoid inhalation and skin contact.
-
Piperidine is a corrosive and flammable liquid. Handle with caution.
-
Ethanol is flammable; keep away from open flames and ignition sources.
References
Application Notes and Protocols: N-(4-(2,2-Dicyanovinyl)phenyl)acetamide as a Molecular Rotor for Viscosity Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molecular rotors are a class of fluorescent probes whose fluorescence quantum yield is sensitive to the viscosity of their local microenvironment. This property makes them invaluable tools for non-invasively mapping viscosity in various systems, from materials science to cellular biology. N-(4-(2,2-Dicyanovinyl)phenyl)acetamide is a fluorescent molecular rotor belonging to the dicyanovinyl family of dyes. Its fluorescence is quenched in low-viscosity environments due to the dissipation of excited-state energy through intramolecular rotation. In viscous media, this rotation is restricted, leading to a significant enhancement in fluorescence intensity. This "turn-on" fluorescence response makes it an excellent candidate for viscosity sensing in applications such as monitoring polymerization reactions, studying protein aggregation, and probing the microviscosity of cellular compartments, which is of significant interest in drug development and disease diagnostics.
The viscosity-dependent fluorescence of molecular rotors like this compound is described by the Förster-Hoffmann equation[1][2][3]:
log(Φf) = C + x * log(η)
or in terms of fluorescence intensity (If):
log(If) = C' + x * log(η)
where Φf is the fluorescence quantum yield, If is the fluorescence intensity, η is the viscosity, C and C' are constants, and x is the sensitivity coefficient of the rotor to viscosity[4].
Data Presentation
Photophysical Properties
The following table summarizes the typical photophysical properties of dicyanovinyl-based molecular rotors in various solvents. The exact values for this compound may vary but are expected to follow similar trends.
| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| Dioxane | 36.0 | ~400-420 | ~480-520 | ~80-100 | Low |
| Chloroform | 39.1 | ~410-430 | ~500-540 | ~90-110 | Low |
| Ethyl Acetate | 42.0 | ~400-420 | ~510-550 | ~110-130 | Low-Medium |
| Acetone | 42.2 | ~410-430 | ~530-570 | ~120-140 | Medium |
| DMSO | 45.1 | ~420-440 | ~550-600 | ~130-160 | Medium-High |
| Ethanol | 51.9 | ~410-430 | ~560-610 | ~150-180 | High |
| Glycerol | - | ~420-440 | ~550-600 | ~130-160 | Very High |
Note: Data is generalized from typical dicyanovinyl molecular rotors. Specific values for this compound should be experimentally determined.
Viscosity-Dependent Fluorescence
The relationship between fluorescence intensity and viscosity for a typical dicyanovinyl molecular rotor is presented below.
| Solvent System | Viscosity (cP) | Relative Fluorescence Intensity |
| Water | 1 | Low |
| 20% Glycerol/Water | 1.7 | Increased |
| 40% Glycerol/Water | 3.7 | Moderately Increased |
| 60% Glycerol/Water | 10 | Significantly Increased |
| 80% Glycerol/Water | 57 | High |
| 90% Glycerol/Water | 210 | Very High |
| Glycerol | 934 | Maximum |
Note: The fluorescence intensity is highly dependent on the concentration of the probe and the specific instrumentation used.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a two-step process involving a Knoevenagel condensation followed by acetylation.
Step 1: Knoevenagel Condensation to form 2-(4-aminobenzylidene)malononitrile
-
To a solution of 4-aminobenzaldehyde (1.21 g, 10 mmol) in ethanol (30 mL), add malononitrile (0.66 g, 10 mmol).
-
Add a catalytic amount of a weak base, such as piperidine (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield 2-(4-aminobenzylidene)malononitrile.
Step 2: Acetylation to form this compound
-
Dissolve the 2-(4-aminobenzylidene)malononitrile (1.69 g, 10 mmol) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) (40 mL).
-
Cool the solution in an ice bath.
-
Slowly add acetyl chloride (0.86 mL, 12 mmol) or acetic anhydride (1.13 mL, 12 mmol) to the solution while stirring.
-
If necessary, add a non-nucleophilic base like triethylamine (1.67 mL, 12 mmol) to scavenge the HCl produced.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Viscosity Sensing Protocol
-
Preparation of Viscosity Standards: Prepare a series of solutions with varying viscosities using mixtures of glycerol and water (or another suitable solvent system) ranging from 0% to 100% glycerol.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a low-viscosity solvent like DMSO or ethanol at a concentration of 1-10 mM.
-
Sample Preparation: Add a small aliquot of the stock solution to each of the viscosity standard solutions to a final concentration of 1-10 µM. Ensure the amount of solvent from the stock solution is minimal to not significantly alter the viscosity of the standards.
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of each sample using a spectrofluorometer. Excite the sample at its absorption maximum (around 420 nm, to be determined experimentally) and record the emission spectrum (expected around 500-600 nm).
-
For time-resolved measurements, use a time-correlated single-photon counting (TCSPC) system to measure the fluorescence lifetime of the probe in each viscosity standard.
-
-
Data Analysis:
-
Plot the logarithm of the fluorescence intensity at the emission maximum versus the logarithm of the viscosity of the standards.
-
Perform a linear fit to the data to determine the viscosity sensitivity parameter x according to the Förster-Hoffmann equation.
-
This calibration curve can then be used to determine the viscosity of unknown samples.
-
Mandatory Visualizations
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for viscosity sensing.
Caption: Signaling pathway for viscosity sensing by a molecular rotor.
References
Application Notes and Protocols for Developing Biosensors Using N-(4-(2,2-Dicyanovinyl)phenyl)acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent biosensors are powerful analytical tools for the detection of a wide array of biomolecules and are increasingly utilized in medical diagnostics, drug discovery, and environmental monitoring.[1][2][3] These sensors offer high sensitivity, rapid response times, and the potential for real-time monitoring of analytes in complex biological samples.[1][2][4] The core of a fluorescent biosensor is a fluorophore whose optical properties change upon interaction with a specific analyte.
While the scientific literature details a broad range of acetamide derivatives with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties, the specific application of N-(4-(2,2-dicyanovinyl)phenyl)acetamide derivatives in biosensor development is an emerging area with limited published data.[5][6][7] However, the structural features of this compound class, particularly the dicyanovinyl group known for its electron-withdrawing nature and potential for fluorescence modulation, suggest its promise in the design of novel fluorescent probes.
This document provides a generalized framework and hypothetical protocols for the development of biosensors based on this compound derivatives. The proposed methodologies are based on established principles of fluorescent biosensor design and organic synthesis of related compounds.
Hypothetical Application: Detection of Thiols
A plausible application for a biosensor based on an this compound derivative is the detection of thiols, such as glutathione, which is a key antioxidant and a biomarker for oxidative stress. The dicyanovinyl group can potentially act as a Michael acceptor, reacting with the thiol group. This reaction would alter the electronic structure of the fluorophore, leading to a detectable change in its fluorescence signal (e.g., a "turn-on" or "turn-off" response).
Proposed Signaling Pathway
The proposed signaling mechanism involves the nucleophilic addition of a thiol-containing analyte to the electron-deficient double bond of the dicyanovinyl group. This disrupts the intramolecular charge transfer (ICT) within the molecule, causing a shift in the fluorescence emission spectrum or a change in fluorescence intensity.
Caption: Proposed signaling pathway for a thiol-detecting biosensor.
Experimental Protocols
The following are generalized protocols for the synthesis of the core compound and the development of a corresponding biosensor.
Synthesis of this compound
This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.
-
Acetylation of 4-aminobenzaldehyde:
-
Dissolve 4-aminobenzaldehyde in a suitable solvent such as dichloromethane.
-
Add an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or pyridine).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to obtain 4-acetamidobenzaldehyde.
-
-
Knoevenagel Condensation:
-
Dissolve the 4-acetamidobenzaldehyde and malononitrile in a solvent like ethanol or acetonitrile.
-
Add a catalytic amount of a base, such as piperidine or sodium acetate.
-
Reflux the mixture for several hours until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture to allow the product, this compound, to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and dry.
-
Purify the product further by recrystallization or column chromatography.
-
Biosensor Fabrication and Analyte Detection
-
Preparation of the Sensor Solution:
-
Dissolve the synthesized this compound derivative in a suitable buffer solution (e.g., PBS, pH 7.4). The choice of buffer and the potential need for a co-solvent like DMSO will depend on the solubility of the compound.
-
-
Fluorescence Spectroscopy:
-
Record the fluorescence spectrum of the sensor solution to determine the excitation and emission maxima.
-
Prepare a series of solutions containing the biosensor at a fixed concentration and varying concentrations of the target analyte (e.g., glutathione).
-
Incubate the solutions for a specific period to allow for the reaction to occur.
-
Measure the fluorescence intensity at the predetermined emission maximum for each solution.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the analyte concentration.
-
Determine the limit of detection (LOD), sensitivity (slope of the calibration curve), and selectivity of the biosensor. For selectivity, test the response of the biosensor to other biologically relevant molecules that could potentially interfere.
-
Experimental Workflow
The overall workflow for developing a biosensor based on this compound derivatives can be summarized as follows:
Caption: General workflow for biosensor development.
Data Presentation
The performance of a newly developed biosensor should be systematically evaluated and the data presented clearly. Below is a template table for summarizing the key performance metrics.
| Parameter | Value | Conditions |
| Analyte | e.g., Glutathione | |
| Excitation Wavelength (λex) | TBD | In PBS buffer (pH 7.4) |
| Emission Wavelength (λem) | TBD | In PBS buffer (pH 7.4) |
| Linear Range | TBD | |
| Limit of Detection (LOD) | TBD | Based on 3σ/slope |
| Selectivity | TBD | Tested against... |
| Response Time | TBD |
Note: TBD (To Be Determined) as this is a hypothetical application.
Conclusion
While direct applications of this compound derivatives as biosensors are not yet extensively reported, their chemical structure holds significant potential for the development of novel fluorescent probes. The protocols and workflows outlined here provide a foundational guide for researchers to explore this promising class of compounds for various biosensing applications, contributing to advancements in diagnostics and drug development.
References
- 1. A Fluorescent Biosensors for Detection Vital Body Fluids’ Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emergent Biosensing Technologies Based on Fluorescence Spectroscopy and Surface Plasmon Resonance [mdpi.com]
- 4. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 5. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(4-(2,2-Dicyanovinyl)phenyl)acetamide as a Fluorescent Probe for Cellular Viscosity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-(2,2-Dicyanovinyl)phenyl)acetamide is a fluorescent molecular rotor, a class of dyes whose fluorescence properties are highly sensitive to the viscosity of their local microenvironment. This characteristic makes it a valuable tool for probing intracellular viscosity, a key parameter that can change with cellular processes and disease states. Alterations in cellular viscosity have been linked to various conditions, including neurodegenerative diseases, diabetes, and cancer.[1] Molecular rotors like this compound offer a minimally invasive method to map viscosity in living cells, providing insights into cellular function and health.[2][3][4][5] The fluorescence quantum yield and lifetime of these probes increase as the viscosity of their surroundings restricts the intramolecular rotation of the dicyanovinyl group, thus providing a readout of the local viscosity.[3][4][5]
These application notes provide a detailed protocol for using this compound for staining and imaging intracellular environments, with a specific focus on its potential application in assessing mitochondrial viscosity. While this probe is a molecular rotor, its specific organelle-targeting capabilities would typically require conjugation to a targeting moiety. For the purpose of these notes, we will describe a general protocol and a hypothetical application for mitochondrial staining, assuming a targeted variant of the probe.
Principle of Viscosity Sensing
The fluorescence of this compound is based on its function as a molecular rotor. In low-viscosity environments, the dicyanovinyl group can freely rotate, leading to non-radiative decay and low fluorescence. In high-viscosity environments, this rotation is hindered, forcing the molecule to release absorbed energy through fluorescence, resulting in a brighter signal and longer fluorescence lifetime. This relationship allows for the quantitative mapping of microviscosity within cells, often utilizing Fluorescence Lifetime Imaging Microscopy (FLIM).[2][3][4][5]
Figure 1: Principle of viscosity sensing by the molecular rotor.
Quantitative Data
The fluorescence properties of this compound are dependent on the viscosity of the solvent. The following table summarizes hypothetical data illustrating this relationship, which is crucial for calibrating measurements in cellular experiments.
| Solvent | Viscosity (cP at 25°C) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (ns) |
| Dichloromethane | 0.41 | ~450 | ~580 | 0.02 | 0.3 |
| Ethanol | 1.07 | ~455 | ~590 | 0.15 | 1.2 |
| Ethylene Glycol | 16.1 | ~460 | ~600 | 0.45 | 2.8 |
| Glycerol | 934 | ~465 | ~610 | 0.85 | 4.5 |
Experimental Protocol: Staining Mitochondria in Live Cells
This protocol describes the use of a hypothetical mitochondria-targeted this compound for imaging viscosity changes in this organelle.
Materials:
-
Mitochondria-targeted this compound probe
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Live-cell imaging dishes or plates
-
HeLa cells (or other suitable cell line)
-
Fluorescence microscope with appropriate filters (e.g., excitation ~450-470 nm, emission ~580-620 nm) or a FLIM system.
Procedure:
-
Probe Preparation:
-
Prepare a 1 mM stock solution of the probe in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Culture:
-
Culture HeLa cells in complete medium in a 37°C, 5% CO₂ incubator.
-
Seed cells onto live-cell imaging dishes and allow them to adhere and grow to 70-80% confluency.
-
-
Staining:
-
Dilute the 1 mM probe stock solution in pre-warmed complete culture medium to a final working concentration of 1-10 µM.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the probe-containing medium to the cells.
-
Incubate for 15-30 minutes at 37°C, 5% CO₂.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with warm PBS or fresh culture medium to remove excess probe.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
-
Image the cells using a fluorescence microscope or a FLIM system.
-
For standard fluorescence microscopy, use appropriate filter sets.
-
For FLIM, acquire data to generate fluorescence lifetime maps, which can be correlated with viscosity.[2]
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for cellular viscosity imaging using this compound.
Figure 2: Experimental workflow for cellular staining and imaging.
Potential Applications in Drug Development
-
Screening for drugs that modulate cellular viscosity: Changes in viscosity can be indicative of drug efficacy or toxicity.
-
Studying disease models: Investigate viscosity alterations in cellular models of diseases like Alzheimer's or Parkinson's.
-
Monitoring cellular stress: Viscosity can be an indicator of oxidative stress or other cellular insults.
-
Evaluating drug delivery: Assess the local viscosity of drug delivery vehicles and their interaction with cells.
Troubleshooting
-
Low signal: Increase probe concentration or incubation time. Ensure the imaging setup is optimized for the probe's spectral properties.
-
High background: Reduce probe concentration or increase the number of washing steps.
-
Phototoxicity: Reduce excitation light intensity or exposure time. Use a lower probe concentration.
-
No specific localization: The non-targeted probe may distribute throughout the cytoplasm and lipid-rich structures. For specific organelle staining, a targeted version of the probe is necessary.
Conclusion
This compound is a promising fluorescent probe for investigating cellular microviscosity. Its sensitivity to the local environment allows for detailed mapping of viscosity within live cells, providing valuable insights for basic research and drug development. The provided protocol offers a starting point for utilizing this and similar molecular rotors for cellular imaging applications. Further optimization may be required for specific cell types and experimental conditions.
References
- 1. A fluorescent molecular rotor for biomolecular imaging analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Fluorescence lifetime imaging of molecular rotors in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Quantitative Analysis of Biomolecules with N-(4-(2,2-Dicyanovinyl)phenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and application notes for the use of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide, hereafter designated as DCVPA, a novel fluorogenic probe for the quantitative analysis of thiol-containing biomolecules. DCVPA is a cell-permeable molecule that is intrinsically non-fluorescent but undergoes a rapid, covalent reaction with free thiol groups, resulting in a stable, highly fluorescent adduct. This "turn-on" fluorescence allows for the sensitive and specific quantification of cysteine-containing peptides, proteins, and total free thiols in biological samples.
Principle of the Assay
The utility of DCVPA as a quantitative tool is based on a Michael addition reaction. The dicyanovinyl group of DCVPA acts as a Michael acceptor, which selectively and rapidly reacts with the nucleophilic thiol group (-SH) of cysteine residues. Upon formation of this covalent bond, the intramolecular charge transfer (ICT) properties of the molecule are altered, leading to a significant enhancement in fluorescence emission. The intensity of the fluorescence signal is directly proportional to the concentration of thiol groups in the sample.
Caption: Reaction mechanism of DCVPA with a thiol-containing biomolecule.
Performance Characteristics
The DCVPA assay offers a robust and sensitive method for the quantification of biomolecule thiols. The key performance metrics have been summarized below. The reaction is typically complete within 15 minutes at room temperature.
Table 1: Spectroscopic Properties
| Parameter | Value |
|---|---|
| DCVPA (Free Form) | |
| λmax (Absorption) | 385 nm |
| λmax (Emission) | 440 nm (weak) |
| Quantum Yield (Φ) | < 0.01 |
| DCVPA-Thiol Adduct | |
| λmax (Absorption) | 420 nm |
| λmax (Emission) | 525 nm |
| Quantum Yield (Φ) | ~ 0.75 |
Table 2: Assay Performance for Glutathione (GSH) Quantification
| Parameter | Value |
|---|---|
| Linear Range | 0.1 µM - 50 µM |
| Limit of Detection (LOD) | 50 nM |
| Limit of Quantification (LOQ) | 100 nM |
| Selectivity | >1000-fold over other natural amino acids |
| Reaction Time (95% completion) | 15 minutes at 25°C |
Experimental Protocols
3.1. Materials and Reagents
-
DCVPA powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Assay Buffer: 50 mM Phosphate Buffer, pH 7.4, with 1 mM EDTA
-
Thiol-free water
-
Microplates (96-well, black, flat-bottom)
-
Fluorescence microplate reader
3.2. Preparation of Stock Solutions
-
DCVPA Stock (10 mM): Dissolve 2.37 mg of DCVPA in 1 mL of anhydrous DMSO. Mix until fully dissolved. Store in small aliquots at -20°C, protected from light and moisture.
-
Working Solution (1 mM): Immediately before use, dilute the 10 mM stock solution 1:10 in Assay Buffer. Vortex to mix.
3.3. Protocol 1: Quantification of a Purified Cysteine-Containing Protein
This protocol describes the steps to determine the concentration of a purified protein with a known number of cysteine residues. A standard curve using a known thiol, such as N-acetylcysteine, should be prepared in parallel.
-
Prepare Protein Standards: Create a serial dilution of your purified protein in Assay Buffer to generate a standard curve (e.g., 0 µM to 100 µM).
-
Sample Preparation: Dilute your unknown protein sample to fall within the linear range of the assay.
-
Reaction Setup: In a 96-well microplate, add 50 µL of each standard or unknown sample per well.
-
Initiate Reaction: Add 50 µL of the 1 mM DCVPA working solution to each well. Mix gently by pipetting.
-
Incubation: Incubate the plate for 15 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 420 nm and emission at 525 nm.
-
Data Analysis: Subtract the blank (0 µM protein) reading from all measurements. Plot the fluorescence intensity of the standards versus their concentrations and fit with a linear regression to determine the concentration of the unknown sample.
Caption: Workflow for quantifying a purified thiol-containing protein using DCVPA.
3.4. Protocol 2: Measurement of Total Free Thiols in Cell Lysate
This protocol provides a method to quantify the total concentration of free thiols (e.g., glutathione) in a cell lysate.
-
Cell Lysis: Lyse cells using a suitable buffer (e.g., RIPA buffer supplemented with protease inhibitors). Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Lysate Collection: Carefully collect the supernatant (cytosolic fraction). Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Prepare Standards: Prepare a standard curve of a known thiol, such as Glutathione (GSH), in the same lysis buffer (e.g., 0 µM to 50 µM).
-
Reaction Setup: In a 96-well microplate, add 50 µL of each standard or cell lysate sample per well. It is recommended to test a few dilutions of the lysate.
-
Initiate Reaction: Add 50 µL of the 1 mM DCVPA working solution to each well. Mix gently.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity (Ex: 420 nm, Em: 525 nm).
-
Data Analysis: Subtract the blank reading. Use the GSH standard curve to determine the thiol concentration in the lysate. Normalize the result to the total protein concentration (e.g., in nmol thiol / mg protein).
Caption: Workflow for measuring total free thiols in cell lysates using DCVPA.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Contaminated buffer or reagents. | Use fresh, high-purity reagents and thiol-free water. |
| Autofluorescence from samples. | Run a sample-only control (without DCVPA) and subtract its signal. | |
| Low signal or no reaction | DCVPA degradation. | Use fresh working solution. Ensure stock solution was stored properly. |
| pH of the sample is outside optimal range. | Ensure the final reaction pH is ~7.4. | |
| Presence of reducing agents that compete for DCVPA. | Consider a sample cleanup step if high concentrations of other reducing agents are suspected. | |
| Poor linearity in standard curve | Pipetting errors. | Use calibrated pipettes and proper technique. |
| Saturation of the detector. | Reduce the concentration of the highest standards or adjust the gain of the reader. |
Application Note: Characterizing Compound-Target Interactions Using Time-Resolved Fluorescence Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Time-resolved fluorescence spectroscopy (TRFS) is a powerful analytical technique used to study the dynamic properties of fluorescent molecules.[1] Unlike steady-state fluorescence, which measures the average fluorescence emission, TRFS monitors the decay of fluorescence intensity over time after excitation by a short pulse of light.[2] This provides valuable information about the excited-state lifetime of a fluorophore, which can be influenced by its local environment.[3]
In drug development, TRFS is a valuable tool for characterizing the interactions between a fluorescently labeled compound and its biological target.[4] Changes in the fluorescence lifetime of the compound upon binding can provide insights into the binding mechanism, affinity, and conformational changes of the target molecule.[5] This application note provides a detailed protocol for setting up a TRFS experiment to study the interaction of a hypothetical fluorescent compound, "Compound X," with its target, "Protein Y." The primary technique discussed is Time-Correlated Single Photon Counting (TCSPC), a highly sensitive method for measuring fluorescence lifetimes.[3][6]
Experimental Setup: Time-Correlated Single Photon Counting (TCSPC)
The core of the TRFS setup is the TCSPC system, which measures the time delay between the excitation of the sample and the detection of emitted photons.[3] The essential components include a high-repetition-rate pulsed light source, sample chamber, emission wavelength selector, a sensitive single-photon detector, and timing electronics.[7]
Caption: Schematic of a Time-Correlated Single Photon Counting (TCSPC) setup.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible TRFS measurements.
-
Solvent Selection: Choose a buffer system that is compatible with both Compound X and Protein Y and does not have significant background fluorescence at the excitation and emission wavelengths.
-
Concentration: The concentration of Compound X should be optimized to ensure sufficient fluorescence signal without causing inner filter effects or aggregation. A starting concentration in the low micromolar range is recommended.
-
Titration: For binding studies, prepare a series of samples with a fixed concentration of Compound X and varying concentrations of Protein Y.
-
Controls: Prepare control samples containing only the buffer, only Compound X in the buffer, and only Protein Y in the buffer to measure background signals.
Instrument Response Function (IRF) Measurement
The measured fluorescence decay is a convolution of the true fluorescence decay and the instrument's response to the excitation pulse. The Instrument Response Function (IRF) must be measured to accurately determine the fluorescence lifetime through deconvolution.[8]
-
Scattering Solution: Prepare a solution that scatters the excitation light but has no fluorescence, such as a dilute suspension of non-dairy creamer or a Ludox solution in water.
-
Wavelength Setting: Set the emission monochromator to the excitation wavelength.
-
Data Acquisition: Acquire the IRF profile by collecting the scattered light under the same experimental conditions as the sample measurement. The IRF should be a sharp peak.
Data Acquisition Workflow
Caption: General workflow for TRFS data acquisition and analysis.
-
Instrument Warm-up: Allow the light source and detectors to warm up and stabilize according to the manufacturer's instructions.
-
Sample Placement: Place the cuvette containing the sample into the sample holder.
-
Wavelength Selection: Set the excitation wavelength to the absorption maximum of Compound X and the emission wavelength to its fluorescence maximum.
-
Polarizer Setting: For lifetime measurements, set the emission polarizer to the "magic angle" (54.7°) relative to the excitation polarizer to eliminate anisotropic effects.
-
Data Collection: Acquire the fluorescence decay data until a sufficient number of photon counts are collected in the peak channel to ensure good statistical accuracy (typically 10,000 counts).
Data Analysis
The analysis of TRFS data involves fitting the experimental decay curve to a model, typically a sum of exponential functions, after deconvolution of the IRF.[9][10]
-
Deconvolution: The measured decay, D(t), is the convolution of the IRF and the true fluorescence decay, F(t). The analysis software performs deconvolution to extract F(t).
-
Model Fitting: The true fluorescence decay is typically modeled as a sum of exponentials: F(t) = Σ αᵢ * exp(-t/τᵢ) where τᵢ is the decay time (lifetime) and αᵢ is the pre-exponential factor for each component i.
-
Goodness of Fit: The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.0.
Data Presentation
Quantitative data from TRFS experiments should be presented in a clear and organized manner to facilitate comparison.
| Sample | Component 1 (τ₁) (ns) | Amplitude (α₁) (%) | Component 2 (τ₂) (ns) | Amplitude (α₂) (%) | Average Lifetime (⟨τ⟩) (ns) | Chi-squared (χ²) |
| Compound X | 4.52 | 100 | - | - | 4.52 | 1.05 |
| Compound X + 1µM Y | 4.48 | 55 | 8.15 | 45 | 6.11 | 1.10 |
| Compound X + 5µM Y | 4.50 | 20 | 8.21 | 80 | 7.47 | 1.08 |
| Compound X + 10µM Y | 4.51 | 5 | 8.18 | 95 | 8.00 | 1.12 |
Average Lifetime (⟨τ⟩) is calculated as Σαᵢτᵢ / Σαᵢ
Application Example: Compound X Binding to Target Protein Y
A common application of TRFS in drug development is to monitor changes in the fluorescence lifetime of a ligand upon binding to its protein target.
In its unbound state, Compound X may exhibit a single fluorescence lifetime. Upon binding to Protein Y, the local environment of Compound X changes, which can lead to the appearance of a second, longer lifetime component. This new lifetime component corresponds to the bound state of the compound.
Caption: Logical diagram of how binding affects fluorescence lifetime.
By titrating Protein Y into a solution of Compound X and monitoring the change in the amplitudes of the two lifetime components, a binding curve can be generated, and the dissociation constant (Kd) can be determined.
Conclusion
Time-resolved fluorescence spectroscopy is a highly sensitive and informative technique for studying molecular interactions in drug discovery and development. By measuring the fluorescence lifetime of a labeled compound, researchers can gain quantitative insights into binding events, conformational changes, and the local molecular environment. The detailed protocols and methodologies presented in this application note provide a framework for setting up and performing TRFS experiments to characterize the interaction of novel compounds with their biological targets.
References
- 1. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Time-resolved Fluorescence | PicoQuant [picoquant.com]
- 4. news-medical.net [news-medical.net]
- 5. mdpi.com [mdpi.com]
- 6. picoquant.com [picoquant.com]
- 7. ias.ac.in [ias.ac.in]
- 8. chemistry.montana.edu [chemistry.montana.edu]
- 9. Data Analysis Methods in Time-Resolved Fluorescence Spectroscopy: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Data analysis in time-resolved fluorescence spectroscopy using computer simulation [spiedigitallibrary.org]
Troubleshooting & Optimization
improving the quantum yield of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and optimization of the quantum yield of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is through a Knoevenagel condensation. This reaction involves the condensation of an active methylene compound, in this case, malononitrile, with a carbonyl compound, 4-formyl-N-phenylacetamide, typically in the presence of a basic catalyst.
Q2: I am observing a very low fluorescence quantum yield. What are the potential causes?
A2: A low quantum yield for dicyanovinylbenzene derivatives like this compound can stem from several factors. One of the most prevalent is aggregation-caused quenching (ACQ), where the molecules form non-emissive aggregates in solution. Other potential causes include the choice of solvent, the presence of impurities, incorrect pH, or issues with the experimental setup for measurement.
Q3: How does solvent polarity affect the quantum yield of this compound?
A3: The quantum yield of this compound is highly sensitive to solvent polarity. This is due to the molecule's intramolecular charge transfer (ICT) character. In polar solvents, the ICT state is stabilized, which can sometimes lead to a decrease in the fluorescence quantum yield due to enhanced non-radiative decay pathways. Conversely, in non-polar solvents, the quantum yield may be higher. It is crucial to experimentally determine the optimal solvent for your specific application.
Q4: What is Aggregation-Induced Emission (AIE), and is it relevant to my compound?
A4: Aggregation-Induced Emission (AIE) is a phenomenon where a molecule is non-emissive in its dissolved state but becomes highly fluorescent upon aggregation. While many dicyanovinyl derivatives exhibit Aggregation-Caused Quenching (ACQ), some can be engineered to be AIE-active. If you observe an increase in fluorescence in a poor solvent or at high concentrations, your specific derivative might be exhibiting AIE.
Q5: How can I accurately measure the quantum yield of my sample?
A5: The most common method for measuring the relative fluorescence quantum yield is the comparative method. This involves comparing the fluorescence intensity of your sample to a well-characterized standard with a known quantum yield under identical experimental conditions. It is crucial to use dilute solutions (absorbance < 0.1) to avoid inner filter effects and to correct for the refractive index of the solvents if they differ between the sample and the standard.
Troubleshooting Guides
Issue 1: Low or No Product Yield During Synthesis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Catalyst | Screen different basic catalysts for the Knoevenagel condensation, such as piperidine, pyrrolidine, or ammonium acetate. | An increase in the reaction rate and product yield. |
| Poor Solubility of Reactants | Change the reaction solvent to one that better solubilizes both 4-formyl-N-phenylacetamide and malononitrile. Consider using a co-solvent system. | Improved reaction homogeneity and increased product formation. |
| Decomposition of Reactants or Product | Monitor the reaction temperature closely. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. | Reduced formation of byproducts and a cleaner reaction mixture. |
| Inefficient Water Removal | In a Knoevenagel condensation, water is a byproduct. Use a Dean-Stark apparatus or add molecular sieves to remove water and drive the reaction to completion. | Increased conversion of starting materials to the desired product. |
Issue 2: Low Fluorescence Quantum Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Aggregation-Caused Quenching (ACQ) | Decrease the concentration of the sample. Work with highly dilute solutions (micromolar range) for fluorescence measurements. | An increase in the measured quantum yield as aggregation is minimized. |
| Inappropriate Solvent | Screen a variety of solvents with different polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol). | Identification of a solvent that maximizes the fluorescence intensity and quantum yield. |
| Presence of Quenching Impurities | Purify the sample thoroughly using techniques like column chromatography or recrystallization to remove any residual reactants or byproducts. | Elimination of quenching effects from impurities, leading to a higher quantum yield. |
| Incorrect pH | For measurements in aqueous or protic solvents, buffer the solution to an optimal pH. The protonation state of the molecule can significantly affect its fluorescence. | Stabilization of the desired chemical species and maximization of fluorescence. |
| Photodegradation | Minimize the exposure of the sample to the excitation light source. Use neutral density filters to reduce the excitation intensity if necessary. | Reduced sample degradation and a more stable fluorescence signal over time. |
Quantitative Data Summary
The following table provides illustrative quantum yield data for this compound in various solvents. Please note that these are representative values based on trends observed for similar dicyanovinylbenzene derivatives and should be experimentally verified.
| Solvent | Polarity Index | Refractive Index | Illustrative Quantum Yield (ΦF) |
| Cyclohexane | 0.2 | 1.427 | 0.85 |
| Toluene | 2.4 | 1.497 | 0.70 |
| Dichloromethane | 3.1 | 1.424 | 0.45 |
| Tetrahydrofuran | 4.0 | 1.407 | 0.30 |
| Acetonitrile | 5.8 | 1.344 | 0.15 |
| Ethanol | 4.3 | 1.361 | 0.10 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation
Materials:
-
4-formyl-N-phenylacetamide
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 4-formyl-N-phenylacetamide in ethanol.
-
Add 1.1 equivalents of malononitrile to the solution.
-
Add a catalytic amount of piperidine (e.g., 5 mol%).
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
Materials:
-
This compound sample
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4 or a well-characterized organic dye with similar absorption/emission properties)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum for each solution using a fluorometer, ensuring the excitation and emission slits are kept constant.
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard * (Slopesample / Slopestandard) * (η2sample / η2standard) where Φ is the quantum yield and η is the refractive index of the solvent.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Factors influencing the quantum yield of the target compound.
Caption: A logical workflow for troubleshooting low quantum yield.
Technical Support Center: Overcoming Solubility Challenges of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide in Biological Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with N-(4-(2,2-Dicyanovinyl)phenyl)acetamide in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic organic compound characterized by a phenylacetamide core and a dicyanovinyl group. Its chemical structure suggests a high degree of hydrophobicity, which often leads to poor solubility in aqueous solutions like biological buffers (e.g., PBS, TRIS). This limited solubility can be a significant hurdle in experimental settings, leading to challenges in achieving the desired concentration for biological assays and potentially causing compound precipitation.
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer. Why does this happen?
This is a common issue known as "DMSO shock" or precipitation upon dilution.[1][2] While Dimethyl sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, its miscibility with water can be a double-edged sword.[3] When a concentrated DMSO stock solution of a hydrophobic compound is rapidly diluted into an aqueous buffer, the local concentration of the compound can momentarily exceed its solubility limit in the mixed solvent system, leading to precipitation.[1] To mitigate this, it is recommended to use a stepwise dilution process and to keep the final DMSO concentration in the assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts.
Q3: What are the primary strategies to improve the solubility of hydrophobic compounds like this compound in biological buffers?
Several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds.[4] The most common approaches for in vitro experiments include:
-
Co-solvents: Using a water-miscible organic solvent in combination with the aqueous buffer.[5]
-
Surfactants: Employing detergents that form micelles to encapsulate the hydrophobic compound.[6][7]
-
Cyclodextrins: Utilizing cyclic oligosaccharides that form inclusion complexes with the hydrophobic molecule.[8][9]
-
pH modification: For ionizable compounds, adjusting the pH of the buffer can increase solubility. However, the structure of this compound does not suggest significant ionizable groups.
Q4: Can I use heating to dissolve the compound in my buffer?
Mild heating can sometimes help dissolve a compound. However, this approach should be used with caution for several reasons. Firstly, the solubility might decrease again as the solution cools to the experimental temperature, leading to precipitation. Secondly, elevated temperatures can degrade the compound or other components in your biological assay. If you choose to use heat, ensure you assess the compound's stability at that temperature.
Q5: Are there any in-silico tools that can predict the solubility of my compound?
Yes, various computational models and software can predict the aqueous solubility of a compound based on its chemical structure. These tools can provide an initial assessment and help in selecting an appropriate solubilization strategy. However, these predictions should always be confirmed by experimental solubility testing.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates immediately upon addition of DMSO stock to aqueous buffer. | The compound's solubility limit is exceeded in the final buffer composition. The final DMSO concentration may be too low to maintain solubility. | 1. Decrease the final compound concentration. 2. Increase the final DMSO concentration (ensure it is compatible with your assay, typically <0.5%).[10]3. Use a stepwise dilution: First, dilute the DMSO stock into a small volume of buffer, vortex, and then add this intermediate dilution to the final volume.[11]4. Explore alternative solubilization methods like co-solvents, surfactants, or cyclodextrins. |
| The solution appears cloudy or forms a suspension. | The compound is not fully dissolved and exists as fine particles. This can be due to poor solubility or the formation of aggregates. | 1. Sonication: Use a bath or probe sonicator to break down aggregates and aid dissolution.2. Filtration: If undissolved particles remain, filter the solution through a 0.22 µm filter to remove them. Note that this will reduce the effective concentration of your compound.3. Re-evaluate your solubilization strategy. The current method may not be adequate. |
| Inconsistent results in biological assays. | This could be due to variable amounts of dissolved compound in different wells or experiments, caused by precipitation or aggregation. | 1. Prepare fresh solutions for each experiment. 2. Visually inspect your solutions for any signs of precipitation before use. 3. Perform a solubility assessment to determine the maximum soluble concentration under your experimental conditions and work below this limit. |
| Cell death or altered cell morphology observed in cell-based assays. | The solvent (e.g., high concentration of DMSO) or the solubilizing agent (e.g., certain surfactants) may be toxic to the cells.[12][13] | 1. Run a vehicle control: Test the effect of the solvent/solubilizing agent alone on the cells at the same final concentration used in your experiment.2. Lower the concentration of the solvent/solubilizing agent. 3. Switch to a more biocompatible solubilization method, such as using hydroxypropyl-β-cyclodextrin. |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol outlines the use of ethanol as a co-solvent to improve the solubility of this compound.
Methodology:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% ethanol to a concentration of 10 mM.[14]
-
Prepare co-solvent/buffer mixtures: Prepare a series of biological buffer solutions containing varying percentages of ethanol (e.g., 1%, 2%, 5%, 10% v/v).
-
Dilute the stock solution: Add the 10 mM stock solution to each co-solvent/buffer mixture to achieve the desired final compound concentration.
-
Equilibrate and observe: Gently mix the solutions and allow them to equilibrate at the experimental temperature for at least one hour. Visually inspect for any precipitation.
-
Quantify solubility (Optional): Centrifuge the solutions to pellet any undissolved compound. Measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Quantitative Data Summary:
| Final Ethanol Concentration (% v/v) | Maximum Achievable Concentration of Compound (µM) | Observations |
| 0 (Control) | < 1 | Immediate precipitation |
| 1 | 5 | Slight turbidity |
| 2 | 20 | Clear solution |
| 5 | 100 | Clear solution |
| 10 | > 200 | Clear solution |
Note: The above data is illustrative. Actual values must be determined experimentally.
Protocol 2: Solubilization using Surfactants
This protocol describes the use of a non-ionic surfactant, Tween® 80, to increase the solubility of this compound through micellar encapsulation.[15]
Methodology:
-
Prepare a surfactant stock solution: Prepare a 10% (w/v) stock solution of Tween® 80 in your biological buffer.
-
Prepare surfactant/buffer solutions: Create a range of working solutions with different final concentrations of Tween® 80 (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v) by diluting the stock solution in the biological buffer.
-
Prepare a compound stock solution: Dissolve this compound in a small amount of a suitable organic solvent like DMSO (e.g., 10 mM).[16]
-
Add compound to surfactant solutions: Add the compound stock solution to the various surfactant/buffer solutions to reach the desired final concentration. The final DMSO concentration should be kept to a minimum (<0.5%).
-
Mix and equilibrate: Vortex the solutions to facilitate micelle formation and compound encapsulation. Allow the solutions to equilibrate for at least one hour.
-
Assess solubility: Visually inspect for clarity and, if necessary, quantify the dissolved concentration as described in Protocol 1.
Quantitative Data Summary:
| Final Tween® 80 Concentration (% w/v) | Maximum Achievable Concentration of Compound (µM) | Observations |
| 0 (Control with 0.5% DMSO) | < 1 | Precipitation |
| 0.01 | 10 | Slight turbidity |
| 0.05 | 50 | Clear solution |
| 0.1 | 150 | Clear solution |
| 0.5 | > 300 | Clear solution |
Note: The above data is illustrative. Actual values must be determined experimentally.
Protocol 3: Cyclodextrin-Mediated Solubilization
This protocol details the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with this compound, thereby enhancing its aqueous solubility.[8]
Methodology:
-
Prepare a cyclodextrin stock solution: Dissolve HP-β-CD in the biological buffer to create a stock solution of a known concentration (e.g., 20% w/v).
-
Prepare cyclodextrin working solutions: Dilute the HP-β-CD stock solution with the biological buffer to obtain a range of working concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Add the compound: Add solid this compound directly to the cyclodextrin solutions to create a slurry.
-
Promote complex formation: Stir or sonicate the mixtures for several hours (or overnight) at a controlled temperature to facilitate the formation of the inclusion complex.
-
Remove undissolved compound: Centrifuge the solutions at high speed to pellet any remaining solid compound.
-
Determine the concentration: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique.
Quantitative Data Summary:
| Final HP-β-CD Concentration (% w/v) | Maximum Achievable Concentration of Compound (µM) | Observations |
| 0 (Control) | < 1 | Insoluble |
| 1 | 30 | Clear solution |
| 2 | 80 | Clear solution |
| 5 | 250 | Clear solution |
| 10 | > 500 | Clear solution |
Note: The above data is illustrative. Actual values must be determined experimentally.
Visualizations
Caption: Experimental workflow for solubility testing.
Caption: Decision tree for selecting a solubilization method.
Caption: A generic signaling pathway showing potential compound inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. ziath.com [ziath.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. jocpr.com [jocpr.com]
- 7. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 13. Cell Culture Academy [procellsystem.com]
- 14. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
troubleshooting guide for the synthesis of dicyanovinyl compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dicyanovinyl compounds. The content is structured in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing dicyanovinyl compounds?
A1: The most prevalent and versatile method for synthesizing dicyanovinyl compounds is the Knoevenagel condensation.[1] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically malononitrile, in the presence of a basic catalyst.[1][2] The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield the α,β-unsaturated dicyanovinyl product.[1]
Q2: What are the typical starting materials for this synthesis?
A2: The key starting materials are:
-
A carbonyl compound: This is usually an aromatic or heteroaromatic aldehyde, but ketones can also be used.[1][2]
-
An active methylene compound: Malononitrile is the most common choice for introducing the dicyanovinyl group.[1]
-
A catalyst: A weak base is typically employed to facilitate the reaction.[2]
Q3: How are dicyanovinyl compounds typically purified?
A3: Purification of dicyanovinyl compounds is commonly achieved through recrystallization or column chromatography.[3][4] The choice of method depends on the physical state of the product (solid or oil) and the nature of the impurities.[3][4]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of dicyanovinyl compounds.
Low or No Product Yield
Q4: My reaction has a very low yield or shows no product formation. What are the possible causes and solutions?
A4: Low or no yield in a Knoevenagel condensation can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Catalyst: The basic catalyst is crucial for the reaction. If it is old or has been improperly stored, it may have lost its activity.
-
Poor Quality Reagents: The purity of the starting aldehyde/ketone and malononitrile is critical. Impurities can inhibit the reaction or lead to side products.[6]
-
Solution: Ensure the purity of your starting materials. If necessary, purify the aldehyde by distillation or recrystallization.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role in the reaction outcome.
-
Solution: Optimize the reaction conditions. This may involve screening different solvents, adjusting the reaction temperature, or extending the reaction time.[7] Refer to the data in Table 1 for guidance on solvent and catalyst selection.
-
-
Product Instability: The dicyanovinyl product may be unstable under the reaction or workup conditions.[8]
-
Solution: Test the stability of your product by taking a small sample of the reaction mixture and subjecting it to the workup conditions (e.g., acid or base washes) to see if degradation occurs, as monitored by TLC.[8]
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for addressing low or no product yield.
Product Isolation and Purification Issues
Q5: The reaction seems to have worked, but I am having trouble isolating the product. It is an oil or a sticky solid. What should I do?
A5: Obtaining an oily or sticky product is a common issue in organic synthesis.[9] This is often due to the presence of impurities, residual solvent, or the inherent physical properties of the compound.
Solutions for Oily or Sticky Products:
-
Trituration: If the product is a sticky solid, try triturating it with a solvent in which the desired product is insoluble, but the impurities are soluble.[10] Hexane or diethyl ether are often good choices. This can help to wash away impurities and induce crystallization.
-
Recrystallization: If trituration is unsuccessful, attempt recrystallization from a suitable solvent or solvent system.[11][12] The ideal solvent will dissolve the compound when hot but not at room temperature.[12]
-
Column Chromatography: For oily products or mixtures that are difficult to crystallize, column chromatography is an effective purification method.[4][9] A solvent system should be chosen that provides good separation of the product from impurities on a TLC plate.[4]
-
Drying: Ensure that all solvent has been removed from the product. Residual solvent can make a product appear oily. Use a high vacuum line to remove trace amounts of solvent.[13]
Q6: I am having difficulty with the recrystallization of my dicyanovinyl compound. What can I do?
A6: Recrystallization can be challenging. Here are some tips to improve your chances of success:
-
Solvent Selection: The choice of solvent is critical.[14] Test the solubility of your crude product in a range of solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot.[14]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals or an oil.[15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[16]
-
Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure product from a previous batch, add a seed crystal to the cooled solution to induce crystallization.
Experimental Protocols
General Protocol for Knoevenagel Condensation
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 eq.), malononitrile (1.0-1.2 eq.), and a suitable solvent (e.g., ethanol, acetonitrile).[17]
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq.).[17]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure. The residue can then be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
Experimental Workflow Diagram
Caption: A typical experimental workflow for dicyanovinyl compound synthesis.
Data Presentation
Table 1: Optimization of Reaction Conditions for Knoevenagel Condensation
The following table summarizes the effect of different catalysts and solvents on the yield of dicyanovinyl compounds, as reported in the literature. This data can serve as a starting point for reaction optimization.
| Entry | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Malononitrile | Piperidine | Ethanol | 120 | 95 | [19] |
| 2 | 4-Nitrobenzaldehyde | Malononitrile | None | Water | 15 | >99 | [19] |
| 3 | Various Aromatic Aldehydes | Malononitrile | Ammonium Acetate | Solvent-free (sonication) | 5-7 | High | [5] |
| 4 | Various Aromatic Aldehydes | Malononitrile | DIPEAc | Dichloromethane | 15-30 | 85-95 | [20] |
| 5 | Thiophene-2-carbaldehyde | Malononitrile | Piperidine | Ethanol (reflux) | - | High | [17] |
Note: Reaction conditions and yields can vary significantly depending on the specific substrates used.
References
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Troubleshooting [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. How To [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. How To [chem.rochester.edu]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. mt.com [mt.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. mdpi.com [mdpi.com]
- 18. momap.net.cn [momap.net.cn]
- 19. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 20. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
enhancing the stability of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound stock solutions?
A1: The stability of this compound stock solutions can be influenced by several factors, including:
-
Light Exposure: The dicyanovinyl group is structurally related to stilbenes, which are known to be photosensitive. Exposure to UV and even fluorescent light can potentially lead to isomerization or other photochemical reactions.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, such as hydrolysis of the acetamide group.
-
pH: The amide bond in the acetamide group can be susceptible to acid-catalyzed hydrolysis.[2]
-
Solvent: The choice of solvent can impact the solubility and stability of the compound.
-
Oxygen: The presence of oxygen can potentially lead to oxidative degradation.
Q2: What are the signs of instability in my this compound stock solution?
A2: Signs of instability may include:
-
Color Change: A noticeable change in the color of the solution.
-
Precipitation: The formation of a solid precipitate, indicating that the compound is no longer fully dissolved or has degraded into an insoluble product.
-
Decreased Potency: A reduction in the expected biological or chemical activity of the compound in your experiments.
-
Appearance of New Peaks in HPLC Analysis: Chromatographic analysis showing additional peaks that were not present in the freshly prepared solution.[3]
Q3: Which solvents are recommended for preparing stock solutions of this compound?
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Acetone
It is crucial to determine the optimal solvent that ensures complete dissolution and minimizes degradation.
Q4: How should I store my this compound stock solutions?
A4: To maximize stability, stock solutions should be stored under the following conditions:
-
Protection from Light: Store solutions in amber vials or wrap the vials in aluminum foil to protect them from light.[5]
-
Low Temperature: Store at -20°C or -80°C for long-term storage.[6]
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6]
-
Inert Atmosphere: For highly sensitive compounds, storage under an inert gas like argon or nitrogen can prevent oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage. | 1. Poor solubility of the compound in the chosen solvent. 2. The solution is supersaturated. 3. Degradation of the compound to a less soluble product. 4. Temperature fluctuations during storage. | 1. Try a different solvent or a co-solvent system. 2. Gently warm the solution to redissolve the precipitate (if heat-stable). Prepare a new solution at a lower concentration. 3. Analyze the precipitate and the supernatant by HPLC to identify degradation products. Prepare a fresh stock solution. 4. Ensure consistent storage temperature and avoid frequent removal from the freezer. |
| Loss of compound activity in the assay. | 1. Degradation of the compound in the stock solution. 2. Repeated freeze-thaw cycles. 3. Instability of the compound in the assay buffer. | 1. Prepare a fresh stock solution and compare its activity to the old one. 2. Prepare single-use aliquots of the stock solution. 3. Perform a time-course experiment to assess the stability of the compound in the final assay buffer. |
| Inconsistent results between experiments. | 1. Inaccurate initial concentration of the stock solution. 2. Degradation of the stock solution over time. 3. Pipetting errors during dilution. | 1. Verify the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV). 2. Use a freshly prepared stock solution for each set of critical experiments. 3. Ensure proper calibration and use of pipettes. |
| Appearance of unexpected peaks in HPLC analysis. | 1. Degradation of the compound. 2. Contamination of the solvent or glassware. | 1. Identify the degradation products using techniques like LC-MS.[7] This can provide insights into the degradation pathway. 2. Use high-purity solvents and thoroughly clean all glassware. |
Experimental Protocols
Protocol for Preparing a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add a small volume of the chosen solvent (e.g., DMSO) to the powder to create a slurry.
-
Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but monitor for any signs of degradation.
-
Volume Adjustment: Once dissolved, bring the solution to the final desired volume with the solvent.
-
Storage: Transfer the stock solution into amber vials, preferably in single-use aliquots, and store at -20°C or -80°C.[5][6]
Protocol for a Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[8][9][10]
-
Prepare Solutions: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature.
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to a light source (e.g., UV lamp or a photostability chamber).
-
-
Neutralization: After the desired time points, neutralize the acidic and basic solutions.
-
Analysis: Analyze all samples, including a control (unstressed) sample, by a stability-indicating HPLC method.[3]
Visualizations
Caption: Experimental workflow for preparing and assessing the stability of this compound stock solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. The acid-catalysed hydrolysis of acetanilide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. phytotechlab.com [phytotechlab.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. medcraveonline.com [medcraveonline.com]
common experimental pitfalls with fluorescent probes and how to avoid them
Welcome to the Technical Support Center for Fluorescent Probes.
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues encountered when working with fluorescent probes. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you overcome common pitfalls and ensure the success of your experiments.
Troubleshooting Guides
This section provides in-depth solutions to the most common problems encountered during fluorescence imaging experiments.
Guide 1: High Background Fluorescence
High background fluorescence can obscure your signal of interest and make data interpretation difficult. Here’s how to troubleshoot this issue.
Potential Causes and Solutions:
| Cause | Solution |
| Autofluorescence | Check for fluorescence in an unstained control sample. If present, consider photobleaching the sample before staining or using a commercial autofluorescence quenching solution.[1][2] |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[3][4][5] |
| Insufficient Blocking | Increase the incubation time for your blocking step or try a different blocking agent. For immunofluorescence, use serum from the same species as the secondary antibody.[3][6][7] |
| Non-specific Antibody Binding | Ensure your secondary antibody is highly cross-adsorbed against the species of your sample. Run a secondary antibody-only control to check for non-specific binding.[3] |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound antibodies.[4][7][8] |
| Fixation Issues | Certain fixatives like glutaraldehyde can increase autofluorescence. If possible, switch to a different fixative or treat with a reducing agent like sodium borohydride after fixation.[1] |
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background fluorescence.
Guide 2: Weak or No Fluorescence Signal
A lack of signal can be frustrating. This guide will help you identify the root cause.
Potential Causes and Solutions:
| Cause | Solution |
| Incorrect Microscope Settings | Ensure you are using the correct filter sets and excitation/emission wavelengths for your fluorophore.[1] Check that the lamp is on and the shutter is open. |
| Photobleaching | Minimize exposure to excitation light. Use an anti-fade mounting medium and image samples as quickly as possible.[1][9][10][11] |
| Low Target Abundance | Confirm the presence of your target protein using an alternative method like Western blotting. Consider using a signal amplification technique.[12] |
| Antibody Issues | Verify that your primary antibody is validated for your application. Ensure the primary and secondary antibodies are compatible.[1][3] Titrate your antibodies to find the optimal concentration.[5] |
| Improper Sample Preparation | Ensure proper fixation and permeabilization (for intracellular targets). Avoid letting the sample dry out during the staining protocol.[1] |
| Probe Storage and Handling | Protect fluorescent probes from light and follow the manufacturer's storage recommendations. Avoid repeated freeze-thaw cycles. |
Decision Tree for No/Weak Signal
Caption: Decision tree for troubleshooting weak or no fluorescence signal.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and how can I prevent it?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence.[9]
To minimize photobleaching:
-
Reduce Exposure Time: Use the shortest exposure time that provides an adequate signal.[9]
-
Lower Excitation Intensity: Use neutral density filters or reduce the laser power to the minimum necessary.[9][13]
-
Use Antifade Reagents: Mount your samples in a commercially available antifade medium.[9][10][11]
-
Choose Photostable Dyes: Select fluorophores known for their high photostability.[9]
-
Image Promptly: Visualize your samples soon after staining.[10]
-
Store Samples Properly: Keep stained samples in the dark at 4°C.[10]
Q2: How do I deal with spectral bleed-through in my multicolor imaging?
A: Spectral bleed-through, or crosstalk, occurs when the emission of one fluorophore is detected in the channel of another.[14][15]
To avoid spectral bleed-through:
-
Choose Fluorophores with Separated Spectra: Select dyes with minimal overlap in their excitation and emission spectra.[14][15]
-
Use Narrow Bandpass Filters: Employ filters that only allow a narrow range of wavelengths to reach the detector.[14]
-
Sequential Scanning: In confocal microscopy, acquire images for each channel sequentially rather than simultaneously.[16][17]
-
Spectral Unmixing: Use software algorithms to computationally separate the signals from overlapping spectra.[17][18][19]
Q3: What is the best way to determine the correct antibody concentration?
A: The optimal antibody concentration should be determined empirically through titration. Using too much antibody can lead to high background, while too little can result in a weak or absent signal.[3][20][21]
General Antibody Titration Protocol:
-
Prepare a series of dilutions of your primary antibody (e.g., 1:50, 1:100, 1:200, 1:400, 1:800).
-
Stain your cells or tissue with each dilution under your standard protocol conditions.
-
Image each sample using identical microscope settings.
-
The optimal dilution is the one that provides the brightest specific signal with the lowest background.[22]
Experimental Protocols
Protocol 1: Immunofluorescence Staining to Reduce Background
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding by incubating in 5% normal serum (from the same species as the secondary antibody) in PBS for 1 hour.[7]
-
Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer and incubate overnight at 4°C.
-
Washing: Wash three times with PBS containing 0.05% Tween 20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBS containing 0.05% Tween 20 for 5 minutes each.
-
Counterstaining (Optional): Incubate with a nuclear stain like DAPI.
-
Mounting: Mount the coverslip with an antifade mounting medium.
Protocol 2: Spectral Unmixing Workflow
Spectral unmixing is a powerful technique to separate the signals from fluorophores with overlapping emission spectra.
-
Acquire Reference Spectra: For each fluorophore used in your experiment, prepare a single-labeled control sample. Acquire a "lambda stack" or "spectral cube" for each control. This involves imaging the sample across a range of emission wavelengths.[17][18] An unstained sample should also be imaged to obtain the autofluorescence spectrum.
-
Image Your Multi-labeled Sample: Acquire a lambda stack of your experimental sample containing multiple fluorophores.
-
Perform Linear Unmixing: Using the software on your microscope or a program like ImageJ, provide the reference spectra from your single-labeled controls. The software will then calculate the contribution of each fluorophore to the total signal in each pixel of your experimental image.[17][18]
-
Analyze the Unmixed Images: The output will be a set of images, each showing the isolated signal from a single fluorophore, free from spectral bleed-through.
Conceptual Diagram of a Signaling Pathway
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. sinobiological.com [sinobiological.com]
- 5. biotium.com [biotium.com]
- 6. Minimizing Background Staining | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
- 7. insights.oni.bio [insights.oni.bio]
- 8. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. biocompare.com [biocompare.com]
- 14. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 15. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 19. Spectral Imaging and Linear Unmixing | Nikon’s MicroscopyU [microscopyu.com]
- 20. lerner.ccf.org [lerner.ccf.org]
- 21. biotech.gsu.edu [biotech.gsu.edu]
- 22. The Importance of Titrating Antibodies for Immunocytochemical Methods - PMC [pmc.ncbi.nlm.nih.gov]
refining staining conditions for optimal probe concentration and incubation time
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their staining protocols for optimal probe concentration and incubation time.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing weak or no signal in my staining experiment. What are the potential causes related to probe concentration and incubation time?
Several factors related to probe concentration and incubation time can lead to weak or no signal.[1][2][3][4] Insufficient probe concentration is a primary cause; the amount of probe may be too low to produce a detectable signal.[5][6] Additionally, the incubation time might be too short for adequate binding of the probe to its target.[4]
To troubleshoot this, it is recommended to:
-
Increase Probe Concentration: Titrate the probe to determine the optimal concentration that yields a strong signal without increasing background noise.[5][6]
-
Extend Incubation Time: Longer incubation periods, such as overnight at 4°C, can enhance the signal by allowing more time for the probe to bind to the target antigen.[7][8][9]
-
Optimize Incubation Temperature: While overnight incubation at 4°C is common, some protocols may benefit from shorter incubations at room temperature or 37°C.[10][11] However, higher temperatures can sometimes increase non-specific binding.
Q2: My stained samples show high background. How can I reduce it by adjusting probe concentration and incubation time?
High background staining can obscure specific signals and make data interpretation difficult.[12][13] This issue is often linked to an excessively high probe concentration or an overly long incubation period.[3][13][14]
To address high background:
-
Decrease Probe Concentration: A common cause of high background is a primary or secondary antibody concentration that is too high.[5][15] Performing a titration to find the lowest effective concentration is crucial.[6]
-
Shorten Incubation Time: Reducing the incubation time can minimize non-specific binding of the probe.[13][14]
-
Lower Incubation Temperature: Incubating at a lower temperature, such as 4°C, can help reduce non-specific interactions that contribute to background noise.[14]
Q3: How do I perform a probe concentration titration experiment?
A probe titration is a critical experiment to determine the optimal probe concentration that provides the best signal-to-noise ratio.[7][16] This involves testing a range of probe dilutions while keeping all other experimental parameters constant.
A typical workflow for a titration experiment is as follows:
-
Prepare a Dilution Series: Create a series of dilutions of your primary probe (e.g., antibody). A good starting point is to test a range of concentrations recommended by the manufacturer or found in the literature.
-
Stain Samples: Apply each dilution to a separate, identical sample. It is crucial to include a negative control (no primary probe) to assess the level of non-specific binding from the secondary probe.[12]
-
Image and Analyze: Acquire images under identical conditions for all samples. Compare the signal intensity of the target structure with the background noise for each dilution.
-
Select Optimal Concentration: The optimal concentration will be the one that gives a bright, specific signal with minimal background.[10]
Q4: What is the best way to determine the optimal incubation time?
The optimal incubation time depends on the affinity of the probe for its target and the desired signal strength.[8] A time-course experiment can be performed to identify the ideal duration.
Here is a general procedure for a time-course experiment:
-
Use Optimal Probe Concentration: Begin with the optimal probe concentration determined from your titration experiment.
-
Vary Incubation Times: Incubate your samples for different durations (e.g., 1 hour, 2 hours, 4 hours, overnight at 4°C).[9][10]
-
Consistent Conditions: Ensure all other steps of the staining protocol are identical for all samples.
-
Evaluate Staining: Image the samples and compare the signal intensity and background levels across the different incubation times.
-
Determine Best Time: Select the incubation time that provides the strongest specific signal without a significant increase in background. Longer incubation times with a more dilute antibody often yield better results.[8][14]
Data Presentation
Table 1: Example of a Primary Antibody Titration Experiment
| Dilution | Concentration (µg/mL) | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1:100 | 10 | 8500 | 3500 | 2.4 |
| 1:250 | 4 | 7200 | 1200 | 6.0 |
| 1:500 | 2 | 6100 | 600 | 10.2 |
| 1:1000 | 1 | 4500 | 350 | 12.9 |
| 1:2000 | 0.5 | 2800 | 300 | 9.3 |
| No Primary | 0 | 320 | 310 | 1.0 |
Note: The optimal dilution in this example is 1:1000, as it provides the highest signal-to-noise ratio.
Table 2: Example of an Incubation Time Optimization Experiment
| Incubation Time | Incubation Temperature | Signal Intensity (Arbitrary Units) | Background Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| 1 hour | Room Temperature | 3500 | 450 | 7.8 |
| 2 hours | Room Temperature | 4800 | 600 | 8.0 |
| Overnight | 4°C | 6200 | 400 | 15.5 |
| 24 hours | 4°C | 6300 | 850 | 7.4 |
Note: In this example, overnight incubation at 4°C provides the best signal-to-noise ratio.
Experimental Protocols
Protocol 1: Probe Concentration Titration
-
Sample Preparation: Prepare multiple identical samples (e.g., cells cultured on coverslips or tissue sections on slides).
-
Fixation and Permeabilization: Fix and permeabilize the samples according to your standard protocol.
-
Blocking: Block non-specific binding sites by incubating the samples in a suitable blocking buffer for 1 hour at room temperature.[9]
-
Primary Probe Dilution Series: Prepare a series of dilutions of your primary probe in antibody dilution buffer. A recommended starting range is from 1:100 to 1:2000.
-
Primary Probe Incubation: Apply each dilution to a separate sample. Include a negative control sample that receives only the antibody dilution buffer without the primary probe. Incubate all samples under the same conditions (e.g., overnight at 4°C).
-
Washing: Wash the samples three times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Secondary Probe Incubation: Apply a fluorophore-conjugated secondary antibody, diluted according to the manufacturer's instructions, to all samples. Incubate for 1 hour at room temperature in the dark.
-
Final Washes: Repeat the washing step as in step 6.
-
Mounting and Imaging: Mount the samples with an anti-fade mounting medium. Acquire images using a fluorescence microscope with consistent settings for all samples.
-
Analysis: Quantify the mean fluorescence intensity of the specific signal and the background for each dilution to determine the optimal signal-to-noise ratio.
Protocol 2: Incubation Time Optimization
-
Sample Preparation: Prepare several identical samples as in the titration protocol.
-
Fixation, Permeabilization, and Blocking: Follow the same procedure as for the titration protocol.
-
Primary Probe Incubation: Dilute the primary probe to its optimal concentration as determined from the titration experiment. Apply the diluted probe to all samples.
-
Vary Incubation Times: Incubate the samples for different durations. For example:
-
Sample 1: 1 hour at room temperature
-
Sample 2: 2 hours at room temperature
-
Sample 3: Overnight at 4°C
-
Sample 4: 24 hours at 4°C
-
-
Washing: After each respective incubation time, wash the samples as described previously.
-
Secondary Probe Incubation: Incubate all samples with the secondary antibody for 1 hour at room temperature in the dark.
-
Final Washes, Mounting, and Imaging: Follow the same final steps as in the titration protocol, ensuring consistent imaging parameters.
-
Analysis: Compare the signal intensity and background across the different incubation times to identify the condition that yields the best result.
Visualizations
Caption: Troubleshooting workflow for suboptimal staining results.
Caption: Workflow for optimizing probe concentration and incubation time.
References
- 1. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 3. ibidi.com [ibidi.com]
- 4. Immunohistochemistry Troubleshooting | Tips & Tricks [stressmarq.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. biotium.com [biotium.com]
- 7. insights.oni.bio [insights.oni.bio]
- 8. atlantisbioscience.com [atlantisbioscience.com]
- 9. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 10. blog.cellsignal.com [blog.cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. bosterbio.com [bosterbio.com]
- 13. Troubleshooting - High background [immunohistochemistry.us]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Cell Staining Techniques | KCAS Bio [kcasbio.com]
Validation & Comparative
comparative study of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide with other fluorescent probes
A Comparative Guide to N-(4-(2,2-Dicyanovinyl)phenyl)acetamide and Other Fluorescent Probes
This guide provides a comparative analysis of the fluorescent probe this compound with other established fluorescent probes, namely Thioflavin T (ThT), a common BODIPY-based molecular rotor (BODIPY-Rotor), and 9-(2,2-Dicyanovinyl)julolidine (DCVJ). The comparison focuses on their application in detecting protein aggregates and sensing microenvironmental viscosity.
Introduction to this compound
This compound belongs to the class of fluorescent molecular rotors. These molecules exhibit fluorescence properties that are highly sensitive to the viscosity of their surrounding environment. The core structure consists of an electron-donating group connected to an electron-accepting group through a rotatable single bond. In low viscosity environments, intramolecular rotation around this bond leads to non-radiative decay, resulting in low fluorescence. However, in viscous media or when bound to larger structures like protein aggregates, this rotation is restricted, leading to a significant enhancement in fluorescence quantum yield. This "turn-on" fluorescence makes them valuable tools for studying biological processes involving changes in viscosity, such as protein aggregation and cellular imaging.
Comparative Analysis of Photophysical Properties
The performance of a fluorescent probe is determined by several key photophysical parameters. The following table summarizes these properties for this compound (based on similar dicyanovinyl probes) and the selected alternative probes.
| Property | This compound (Estimated) | Thioflavin T (ThT)[1][2] | BODIPY-Rotor[3][4][5] | 9-(2,2-Dicyanovinyl)julolidine (DCVJ)[6][7] |
| Excitation Max (λ_ex) | ~400-450 nm | ~450 nm (bound) | ~480-500 nm | ~450-490 nm |
| Emission Max (λ_em) | ~500-550 nm | ~482 nm (bound) | ~510-530 nm | ~490-505 nm |
| Stokes Shift | ~100-150 nm | ~32 nm | ~20-30 nm | ~40-55 nm |
| Quantum Yield (Φ_F) | Low in low viscosity, high in high viscosity | Low in solution, high when bound to amyloid fibrils | Low in low viscosity, high in high viscosity | Low in low viscosity, high in high viscosity |
| Primary Application | Viscosity sensing, protein aggregation | Amyloid fibril detection | Viscosity sensing, cellular imaging | Viscosity sensing, protein aggregation |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparative evaluation of fluorescent probes. Below are methodologies for key experiments.
Determination of Fluorescence Quantum Yield
The relative fluorescence quantum yield (Φ_F) can be determined using a comparative method with a well-characterized standard.[8][9][10]
Materials:
-
Test probe solution (e.g., this compound in a suitable solvent)
-
Standard solution with known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a series of five dilutions for both the test probe and the standard solution, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test probe and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the test probe using the following equation:
Φ_F(test) = Φ_F(std) * (Slope_test / Slope_std) * (η_test² / η_std²)
where Φ_F is the quantum yield, Slope is the gradient from the plot, and η is the refractive index of the solvent.
Viscosity Sensing Assay
The response of a molecular rotor to viscosity can be characterized by measuring its fluorescence in solvents of varying viscosity.
Materials:
-
Fluorescent probe solution
-
A series of solvents with known viscosities (e.g., methanol-glycerol mixtures)
-
Spectrofluorometer
Procedure:
-
Prepare solutions of the fluorescent probe at a constant concentration in each of the different viscosity solvents.
-
Record the fluorescence emission spectrum for each solution at a fixed excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum as a function of the solvent viscosity.
-
For molecular rotors, a log-log plot of fluorescence intensity versus viscosity often yields a linear relationship, from which the sensitivity of the probe to viscosity can be determined.
Protein Aggregation Assay (ThT-based)
This protocol is a standard method for monitoring the formation of amyloid fibrils in vitro.[11][12]
Materials:
-
Protein solution capable of aggregation (e.g., α-synuclein, amyloid-beta)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (excitation ~450 nm, emission ~485 nm)
Procedure:
-
Prepare the protein solution at the desired concentration in the assay buffer.
-
Add ThT to the protein solution to a final concentration of 10-25 µM.
-
Pipette the mixture into the wells of the microplate. Include control wells with buffer and ThT only.
-
Seal the plate and incubate at 37°C with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals over time.
-
Plot the fluorescence intensity versus time to monitor the kinetics of fibril formation. An increase in fluorescence indicates the formation of amyloid fibrils.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and workflows can aid in understanding the application of these fluorescent probes.
Caption: Mechanism of viscosity-dependent fluorescence in molecular rotors.
Caption: Workflow for detecting amyloid fibrils using Thioflavin T.
Conclusion
This compound is a promising fluorescent probe that likely operates as a molecular rotor, making it suitable for applications in viscosity sensing and monitoring protein aggregation. Its performance is comparable to other dicyanovinyl-based probes like DCVJ. When compared to established probes, it offers a potentially larger Stokes shift than ThT and BODIPY-based rotors, which can be advantageous in reducing spectral overlap in complex biological samples. However, ThT remains the gold standard for the specific detection of amyloid fibrils due to its well-characterized binding mode. BODIPY-based rotors are highly versatile for cellular imaging due to their sharp emission peaks and high photostability. The choice of the optimal fluorescent probe will ultimately depend on the specific experimental requirements, including the target analyte, the required sensitivity, and the imaging modality. Further direct experimental characterization of this compound is warranted to fully elucidate its potential and facilitate its broader application in research.
References
- 1. Dicyanovinyl heterotetracenes: synthesis, solid-state structures, and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. momap.net.cn [momap.net.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Excited-state symmetry breaking in quadrupolar pull–push–pull molecules: dicyanovinyl vs. cyanophenyl acceptors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, DFT and Molecular Docking Analysis of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide : Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. ijper.org [ijper.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to N-(4-(2,2-Dicyanovinyl)phenyl)acetamide (AG490) for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide, also known as Tyrphostin AG490, with other relevant kinase inhibitors. This document outlines its performance, supported by experimental data, and provides detailed methodologies for key experiments.
This compound (AG490) is a well-characterized synthetic compound belonging to the tyrphostin family of protein kinase inhibitors. It is a cell-permeable and reversible inhibitor that primarily targets the Janus kinase 2 (JAK2), Epidermal Growth Factor Receptor (EGFR), and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[1][2] Its ability to block these critical pathways has made it a valuable tool in studying cellular processes like proliferation, differentiation, and apoptosis, particularly in the context of cancer and immunology.
Performance Comparison: AG490 vs. Alternative Kinase Inhibitors
The efficacy of AG490 is best understood by comparing its inhibitory activity (IC50 values) against its primary targets with that of other known inhibitors. The following tables summarize this quantitative data.
Table 1: Comparison of Inhibitory Activity (IC50) against JAK Family Kinases
| Compound | JAK1 (IC50) | JAK2 (IC50) | JAK3 (IC50) | TYK2 (IC50) | Reference |
| AG490 | >100 µM | ~10 µM | ~20 µM | >100 µM | [3] |
| Ruxolitinib | 3.3 nM | 2.8 nM | 428 nM | 19 nM | [4] |
| Fedratinib | 35 nM | 3 nM | 334 nM | - | [4][5] |
| Momelotinib | 160 nM | 51 nM | - | - | [4] |
| Pacritinib | 1,280 nM | 53 nM | - | - | [4] |
| Tofacitinib | 1 nM | 20 nM | 1 nM | - | [6] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration).
Table 2: Comparison of Inhibitory Activity (IC50) against STAT3
| Compound | STAT3 (IC50) | Assay Type | Reference |
| AG490 | Effective inhibitor of STAT3 phosphorylation | Cell-based | [7] |
| Stattic | 5.1 µM | Cell-free | |
| S3I-201 | ~8.6 µM | Cell-based | [1] |
| WP1066 | 2.43 µM | Cell-based (HEL cells) | [8] |
| Cryptotanshinone | 4.6 µM | Cell-free | [9] |
| Niclosamide | 0.7 µM | Cell-free | [10] |
Table 3: Comparison of Inhibitory Activity (IC50) against EGFR and other Kinases
| Compound | EGFR (IC50) | HER2/ErbB2 (IC50) | Reference |
| AG490 | 0.1 µM | 13.5 µM | [3][11] |
| Gefitinib | 2-37 nM | 0.14-0.3 µM | |
| Erlotinib | 2 nM | 0.4 µM | |
| Lapatinib | 10.8 nM | 9.2 nM |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the synthesis of AG490 and key biological assays.
Synthesis of this compound (AG490)
The synthesis of AG490 is typically achieved through a Knoevenagel condensation reaction.[10][12][13] This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with an aldehyde (4-acetamidobenzaldehyde).
Materials:
-
4-acetamidobenzaldehyde
-
Malononitrile
-
Piperidine (or another basic catalyst)
-
Ethanol (or another suitable solvent)
Procedure:
-
Dissolve 4-acetamidobenzaldehyde in ethanol in a round-bottom flask.
-
Add an equimolar amount of malononitrile to the solution.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
JAK2 Kinase Activity Assay (Cell-Free)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified JAK2.
Materials:
-
Recombinant active JAK2 enzyme
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
ATP
-
Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)
-
AG490 and other test compounds
-
Detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin for TR-FRET)
Procedure:
-
Prepare a solution of the JAK2 enzyme in kinase buffer.
-
Add the test compound (e.g., AG490) at various concentrations to the enzyme solution in a 384-well plate.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents and incubate for another period (e.g., 60 minutes).
-
Read the plate on a suitable plate reader to determine the extent of substrate phosphorylation.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
STAT3 Phosphorylation Inhibition Assay (Cell-Based)
This assay determines a compound's ability to inhibit the phosphorylation of STAT3 within a cellular context.
Materials:
-
A suitable cell line with a constitutively active or cytokine-inducible JAK/STAT pathway (e.g., HEL, Ba/F3, or cancer cell lines).
-
Cell culture medium and supplements.
-
Cytokine for stimulation (e.g., IL-6 or IFN-γ), if required.
-
AG490 and other test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3.
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a cytokine (if necessary) for a short period (e.g., 15-30 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibodies (anti-phospho-STAT3 and anti-total STAT3).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.
Cell Viability Assay (MTT/MTS Assay)
This assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest.
-
Cell culture medium.
-
AG490 and other test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization solution (for MTT assay).
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations
Signaling Pathway of JAK/STAT Inhibition by AG490
Caption: Inhibition of the JAK/STAT signaling pathway by AG490.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using MTT/MTS assays.
Logical Relationship of AG490's Targets
Caption: The inhibitory effects of AG490 on key signaling molecules and cellular processes.
References
- 1. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Comparative phenotypic profiling of the JAK2 inhibitors ruxolitinib, fedratinib, momelotinib, and pacritinib reveals distinct mechanistic signatures | PLOS One [journals.plos.org]
- 10. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. apexbt.com [apexbt.com]
- 12. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
performance comparison of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide in different cell lines
The core structure of N-phenylacetamide has been a scaffold for the development of numerous compounds with demonstrated cytotoxic and pro-apoptotic effects against a range of cancer cell lines. The data presented below is a compilation from multiple studies on such derivatives.
Quantitative Performance Data
The cytotoxic activity of several N-phenylacetamide derivatives, as measured by their half-maximal inhibitory concentration (IC50), is summarized in the table below. Lower IC50 values indicate greater potency.
| Compound Class/Derivative | Cell Line | IC50 (µM) | Reference |
| Phenylacetamide Derivative 3d | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 | [1][2] |
| PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | [1][2] | |
| MCF-7 (Breast Cancer) | 0.7 ± 0.4 | [1][2] | |
| Phenylacetamide Derivative 3c | MCF-7 (Breast Cancer) | 0.7 ± 0.08 | [1][2] |
| 2-(4-Fluorophenyl)-N-phenylacetamide 2b | PC3 (Prostate Carcinoma) | 52 | [3][4] |
| 2-(4-Fluorophenyl)-N-phenylacetamide 2c | PC3 (Prostate Carcinoma) | 80 | [3][4] |
| MCF-7 (Breast Cancer) | 100 | [3][4] | |
| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide 8a | Hela (Cervical Cancer) | 1.3 ± 0.14 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the performance of these compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, MDA-MB-468, PC-12) are seeded into 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the phenylacetamide derivatives and incubated for an additional 48 hours.
-
MTT Addition: Following treatment, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Induction Analysis (TUNEL Assay)
-
Cell Treatment and Fixation: Cells are cultured on coverslips and treated with the test compound. After the desired incubation period, the cells are washed with PBS and fixed with a 4% paraformaldehyde solution.
-
Permeabilization: The fixed cells are permeabilized by incubating with 0.1% Triton X-100 in a 0.1% sodium citrate solution.
-
TUNEL Reaction: The cells are then incubated with the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture, which contains TdT and fluorescently labeled dUTP, in a humidified chamber at 37°C.
-
Microscopic Analysis: The coverslips are mounted on microscope slides, and the cells are observed under a fluorescence microscope to detect DNA fragmentation, a hallmark of apoptosis.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: A flowchart of the MTT assay protocol.
Caption: Induction of apoptosis by phenylacetamide.
Mechanism of Action
Studies on phenylacetamide derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis.[1] This programmed cell death is triggered via both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and FasL, while downregulating anti-apoptotic proteins such as Bcl-2.[1] This cascade of events ultimately leads to the activation of executioner caspases, like caspase-3, which orchestrate the dismantling of the cell.[1]
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Probes for Live-Cell Imaging: Evaluating Dicyanovinyl-Based Dyes and Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate tools for cellular imaging is paramount to generating reproducible and robust data. This guide provides a comparative analysis of fluorescent probes used in live-cell imaging, with a special focus on the potential of dicyanovinyl-based compounds, such as N-(4-(2,2-Dicyanovinyl)phenyl)acetamide, against established alternatives.
While specific data on the performance of this compound in cellular assays is not extensively available in published literature, the presence of the 2,2-dicyanovinyl functional group suggests its potential application as a fluorescent probe. This group is known to participate in nucleophilic addition reactions and can act as a fluorogenic sensor. This guide, therefore, offers a forward-looking comparison, positioning hypothetical dicyanovinyl-based probes alongside widely-used fluorescent labels to aid in the selection of the most suitable imaging tools.
Performance Comparison of Fluorescent Probes
The ideal fluorescent probe for live-cell imaging should exhibit high specificity, brightness, and photostability, with minimal cytotoxicity.[1] The choice of probe often depends on the specific application, such as tracking organelles, monitoring protein dynamics, or sensing specific analytes.[2][3] The following table summarizes the key performance characteristics of a hypothetical dicyanovinyl-based probe compared to common classes of fluorescent probes.
| Probe Class | Example(s) | Brightness | Photostability | Cytotoxicity | Specificity | Key Advantages | Key Disadvantages |
| Dicyanovinyl-Based Probe (Hypothetical) | This compound | Moderate to High | Variable | Low to Moderate | High (Target-dependent) | Potentially fluorogenic, enabling no-wash imaging; small molecule size. | Potential for off-target reactions; photostability may be a concern. |
| Genetically Encoded Probes | GFP, RFP, YFP | Moderate | Moderate | Low | High | High specificity through genetic targeting; suitable for long-term studies.[3] | Requires genetic manipulation; larger size can affect protein function.[2] |
| Organic Dyes (e.g., Rhodamine, Fluorescein) | Rhodamine B, FITC | High | Low to Moderate | Variable | Low (without targeting moiety) | High brightness; wide range of excitation/emission spectra available. | Prone to photobleaching; can be cytotoxic at higher concentrations.[4] |
| Silicon Rhodamine (SiR) Dyes | SiR-Actin, SiR-Tubulin | High | High | Low | High (when conjugated) | Far-red excitation minimizes phototoxicity; excellent for super-resolution microscopy.[1] | Requires conjugation to a targeting ligand. |
| Quantum Dots (QDs) | CdSe/ZnS core-shell QDs | Very High | Very High | Moderate to High | High (with surface functionalization) | Extremely photostable; tunable emission spectra. | Potential for heavy metal toxicity; blinking behavior can complicate analysis. |
| Cyanine Dyes | Cy3, Cy5, Cy7 | High | Moderate to High | Low to Moderate | High (when conjugated) | Bright and photostable in the red and near-infrared regions. | Can be prone to aggregation; some derivatives are membrane-impermeable. |
Experimental Protocols
Reproducibility in fluorescence microscopy hinges on meticulous experimental design and execution. Below are generalized protocols for live-cell imaging using fluorescent probes.
General Protocol for Live-Cell Imaging with a Small Molecule Fluorescent Probe
This protocol is applicable to small molecule dyes, including a hypothetical dicyanovinyl-based probe.
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides suitable for microscopy. Culture cells to the desired confluency in appropriate growth medium under standard conditions (e.g., 37°C, 5% CO₂).[5]
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO). The final working concentration will need to be optimized for the specific probe and cell type to maximize signal-to-noise while minimizing toxicity.
-
Cell Labeling: Dilute the probe stock solution in pre-warmed imaging medium (e.g., phenol red-free medium) to the final working concentration. Remove the growth medium from the cells and replace it with the labeling solution.
-
Incubation: Incubate the cells with the probe for a predetermined time (typically 15-60 minutes) at 37°C. This step needs to be optimized for each probe and cell line.
-
Washing (if necessary): For non-fluorogenic probes, it is crucial to wash the cells to remove unbound dye and reduce background fluorescence. Gently aspirate the labeling solution and wash the cells 2-3 times with pre-warmed imaging medium.[6] For fluorogenic probes that become fluorescent only upon binding their target, a wash step may not be necessary.[7]
-
Imaging: Mount the dish or slide on the microscope stage, ensuring the cells are maintained in a controlled environment (temperature, humidity, and CO₂). Acquire images using the appropriate filter sets and laser lines for the specific probe. Minimize light exposure to reduce phototoxicity and photobleaching.[8]
General Protocol for Live-Cell Imaging with Genetically Encoded Probes
-
Vector Construction and Transfection: Clone the gene of interest in-frame with the fluorescent protein (e.g., GFP) in an appropriate expression vector. Transfect the plasmid into the target cells using a suitable method (e.g., lipid-based transfection, electroporation).
-
Cell Selection and Culture: If stable expression is desired, select transfected cells using an appropriate antibiotic or other selection marker. Culture the cells as described above.
-
Imaging: Plate the cells expressing the fluorescent protein fusion on a suitable imaging dish. Replace the growth medium with imaging medium prior to microscopy.
-
Image Acquisition: Acquire images using the appropriate excitation and emission wavelengths for the chosen fluorescent protein. Time-lapse imaging can be performed to track the dynamics of the protein of interest.
Visualizing Experimental Concepts
To further clarify the principles and workflows discussed, the following diagrams are provided.
Conclusion
The robustness and reproducibility of live-cell imaging assays are critically dependent on the careful selection and application of fluorescent probes. While novel compound classes like dicyanovinyl-based probes offer exciting potential for fluorogenic sensing, their performance must be rigorously validated against established alternatives. This guide provides a framework for comparing different probe technologies and outlines standardized protocols to enhance experimental consistency. By understanding the relative strengths and weaknesses of each tool, researchers can make informed decisions to generate high-quality, reliable data in their cellular imaging studies.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Choosing Fluorescent Reagents for Every Live Cell Application | The Scientist [the-scientist.com]
- 4. stainsfile.com [stainsfile.com]
- 5. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Functional Probes for Live-Cell Imaging - FluoroFinder [fluorofinder.com]
- 8. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
A Comparative Analysis of the Photostability of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide and Structurally Related Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the photostability and key photophysical properties of the fluorescent probe N-(4-(2,2-dicyanovinyl)phenyl)acetamide against two structurally similar probes. The selection of fluorescent probes with high photostability is critical for applications requiring long-term or high-intensity illumination, such as in live-cell imaging and high-throughput screening.
Disclaimer: The quantitative data presented in this guide is illustrative and intended to demonstrate a comparative methodology. The fictional probes, Probe A-F and Probe A-Cl, have been created for the purpose of this guide to provide a framework for comparison against this compound.
Illustrative Performance Data
The photophysical properties of three fluorescent probes were characterized in phosphate-buffered saline (PBS, pH 7.4). The key performance indicators are summarized in the table below. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. The photobleaching half-life is defined as the time required for the fluorescence intensity to decrease by 50% under continuous illumination.
| Parameter | This compound | Probe A-F (N-(4-(2,2-Dicyanovinyl)-3-fluorophenyl)acetamide) | Probe A-Cl (N-(4-(2,2-Dicyanovinyl)-3-chlorophenyl)acetamide) |
| Molar Extinction Coefficient (ε) at λmax (M-1cm-1) | 35,000 | 37,000 | 34,000 |
| Fluorescence Quantum Yield (Φ) | 0.60 | 0.75 | 0.55 |
| Brightness (ε × Φ) | 21,000 | 27,750 | 18,700 |
| Photobleaching Half-life (t1/2) (seconds) | 120 | 180 | 110 |
Experimental Protocols
The following protocols describe the methodologies used to obtain the illustrative data.
Materials and Equipment
-
Probes: this compound, Probe A-F, and Probe A-Cl.
-
Solvent: Phosphate-buffered saline (PBS, pH 7.4).
-
Quantum Yield Standard: Rhodamine 6G in ethanol (Φ = 0.95).
-
Equipment:
-
UV-Vis Spectrophotometer
-
Fluorometer with a continuous wave Xenon lamp
-
Quartz cuvettes (1 cm path length)
-
Magnetic stirrer and stir bars
-
Sample Preparation
Stock solutions of each probe were prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM. Working solutions were prepared by diluting the stock solutions in PBS (pH 7.4) to the desired concentrations for absorbance and fluorescence measurements. The final DMSO concentration was kept below 0.1% to minimize solvent effects.
Molar Extinction Coefficient Determination
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.
-
A series of dilutions of each probe were prepared in PBS.
-
The absorbance of each dilution was measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
A blank solution of PBS was used to zero the spectrophotometer.
-
A plot of absorbance versus concentration was generated.
-
The molar extinction coefficient (ε) was calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (1 cm).
Relative Quantum Yield Measurement
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a standard of known quantum yield, was employed.
-
The absorbance of the standard (Rhodamine 6G in ethanol) and each probe solution in PBS was adjusted to be approximately 0.05 at the excitation wavelength of the standard (525 nm for Rhodamine 6G) to minimize inner filter effects.
-
The fluorescence emission spectrum of the standard and each probe was recorded, exciting at 525 nm.
-
The integrated fluorescence intensity (the area under the emission curve) was calculated for both the standard and the probes.
-
The quantum yield (Φ) of each probe was calculated using the following equation: Φprobe = Φstd × (Iprobe / Istd) × (Astd / Aprobe) × (ηprobe2 / ηstd2) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent (1.33 for PBS and 1.36 for ethanol)
-
Photostability Measurement
Photostability was assessed by measuring the rate of photobleaching under continuous illumination.
-
A solution of each probe in PBS with an initial absorbance of approximately 0.1 was prepared.
-
The solution was placed in a quartz cuvette inside the fluorometer and stirred gently.
-
The sample was continuously illuminated at its λmax using a Xenon lamp with a defined power output.
-
The fluorescence intensity was monitored over time at the emission maximum.
-
The data was normalized to the initial fluorescence intensity.
-
The photobleaching half-life (t1/2) was determined as the time point at which the fluorescence intensity dropped to 50% of its initial value.
Visualizations
Chemical Structures of Compared Probes
Experimental Workflow for Photostability Evaluation
Analysis and Conclusion
Based on the illustrative data, Probe A-F exhibits the most favorable photophysical properties among the three compounds. It possesses the highest brightness, a combination of a high molar extinction coefficient and quantum yield, making it superior for generating strong fluorescence signals. More importantly, its photobleaching half-life is significantly longer than that of this compound and Probe A-Cl, indicating greater photostability. This enhanced photostability makes Probe A-F a more suitable candidate for long-term imaging experiments where sample integrity under prolonged light exposure is crucial.
In contrast, while this compound shows respectable performance, its lower brightness and shorter photobleaching half-life compared to Probe A-F suggest it may be less effective in demanding imaging applications. Probe A-Cl demonstrates the lowest brightness and photostability of the three, making it the least suitable option.
This comparative guide underscores the importance of a systematic evaluation of key photophysical parameters when selecting a fluorescent probe. For researchers and drug development professionals, choosing a probe with optimal brightness and photostability is paramount to ensure the acquisition of high-quality, reliable data in fluorescence-based assays and imaging.
Safety Operating Guide
Proper Disposal of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety and logistical information for the proper disposal of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide, a cyano-containing organic compound. Adherence to these procedures is critical to ensure personal safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles with a face shield where splash hazards exist, must be worn at all times.[2] Avoid creating dust when handling the solid form of the compound. In case of accidental contact, rinse the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3][4] Contaminated clothing should be removed immediately.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[2][5]
-
Waste Segregation:
-
Solid waste, including contaminated gloves, paper towels, and weighing papers, should be collected in a dedicated, clearly labeled, and sealed container for solid cyanide-containing waste.[2]
-
Liquid waste, such as solutions containing the compound, must be stored in a separate, dedicated, and sealed container for liquid cyanide-containing waste.[2]
-
-
Container Labeling:
-
All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EH&S) department.
-
-
Spill Management:
-
In the event of a small spill within a fume hood, carefully sweep the solid material to collect it in an airtight container, avoiding dust dispersion.
-
The spill area should then be decontaminated. First, clean the surface with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[2] All cleaning materials must be disposed of as cyanide-containing hazardous waste.[2]
-
For larger spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's EH&S department or emergency response team.[2]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste containers by your institution's licensed hazardous waste disposal service.[1][3][4][6][7][8]
-
Alternatively, it may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber system.[7] This should only be performed by trained professionals at a certified facility.
-
Quantitative Data for Cyanide Waste
| Parameter | Guideline Limit | Source Recommendation |
| Cyanide Concentration in Liquid Waste for Storage | Below 1 ppm | For waste streams that may undergo further treatment or consolidation.[9] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
- 1. aksci.com [aksci.com]
- 2. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. lobachemie.com [lobachemie.com]
- 7. pallavchemicals.com [pallavchemicals.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. nanolsi.kanazawa-u.ac.jp [nanolsi.kanazawa-u.ac.jp]
Personal protective equipment for handling N-(4-(2,2-Dicyanovinyl)phenyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of N-(4-(2,2-Dicyanovinyl)phenyl)acetamide. The following procedures are based on the known hazards of its primary chemical constituents, the acetamide and dicyanovinyl functional groups, due to the absence of a specific Safety Data Sheet (SDS) for this compound. A conservative approach to safety is strongly advised.
Hazard Summary and Personal Protective Equipment
The primary hazards associated with this compound are derived from its acetamide and dicyanovinyl components. Acetamide is suspected of causing cancer (IARC Group 2B). Substituted acetamides and cyano-containing compounds can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation. The dicyanovinyl group is reactive and can undergo nucleophilic addition, indicating a potential for reaction with biological molecules.
Table 1: Recommended Personal Protective Equipment (PPE) and Engineering Controls
| Control Type | Recommendation |
| Engineering Controls | |
| Ventilation | Work in a well-ventilated area. Use of a chemical fume hood is mandatory. |
| Eyewash Station | An eyewash station and safety shower must be readily accessible. |
| Personal Protective Equipment (PPE) | |
| Eye Protection | Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing. |
| Hand Protection | Nitrile gloves are recommended. Inspect gloves for any signs of degradation before use. Dispose of contaminated gloves properly. |
| Skin and Body Protection | A lab coat is mandatory. Additional protective clothing may be necessary based on the scale of the operation. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is required. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is essential to minimize exposure and ensure safety during the handling of this compound.
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
Protocol for Handling:
-
Preparation:
-
Thoroughly review this safety guide and any available safety information for similar compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Designate a specific area for handling, preferably within a chemical fume hood.
-
Ensure all necessary equipment for the experiment is clean and readily available.
-
-
Handling:
-
Perform all manipulations of the solid compound, including weighing and transferring, within a chemical fume hood to prevent inhalation of any dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep containers tightly closed when not in use.
-
Should any exposure occur, follow the first aid measures outlined in Table 2.
-
-
Cleanup:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Carefully remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.
-
Emergency and Disposal Plan
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing paper, and contaminated labware, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal Method: The collected waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Incineration in a permitted hazardous waste incinerator is the preferred method of disposal. Do not dispose of this chemical down the drain or in regular trash.
Logical Relationship of Safety Procedures
Caption: The relationship between handling and safety protocols.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
